1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Description
Properties
CAS No. |
61503-38-6 |
|---|---|
Molecular Formula |
C10H11Cl |
Molecular Weight |
166.65 g/mol |
IUPAC Name |
1-(3-chloroprop-1-en-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
UMLSDRFMVAWTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and weight of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Title: Structural and Synthetic Profiling of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: A Technical Guide for Advanced Drug Development
Executive Summary
In modern pharmacophore construction, the precise installation of functionalized allylic moieties is paramount for dictating the steric and electronic properties of a drug candidate. 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene —commonly referred to as 2-(m-tolyl)allyl chloride—serves as a highly reactive electrophilic building block. This whitepaper provides an in-depth mechanistic analysis, exact physicochemical profiling, and field-proven synthetic protocols for generating and utilizing this compound in advanced cross-coupling and allylation workflows.
Molecular Identity & Physicochemical Profiling
The compound features an allylic chloride system substituted at the 2-position with a meta-tolyl group. This specific structural arrangement prevents steric hindrance at the electrophilic allylic carbon while providing a lipophilic aromatic handle, making it an ideal substrate for transition-metal-catalyzed oxidative additions[1].
Quantitative Data Summary
The following table consolidates the exact molecular weight calculations and predicted physicochemical properties critical for stoichiometric precision in synthetic design.
| Property | Value |
| IUPAC Name | 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene |
| Common Synonyms | 2-(3-methylphenyl)allyl chloride; 2-(m-tolyl)allyl chloride |
| Molecular Formula | C₁₀H₁₁Cl |
| Molecular Weight | 166.65 g/mol (C: 120.11, H: 11.09, Cl: 35.45) |
| Exact Mass | 166.0549 Da[2] |
| LogP (Predicted) | ~3.4 (Highly lipophilic, requires non-polar/ethereal solvents) |
| Reactivity Profile | Highly electrophilic; prone to rapid oxidative addition by Pd(0)/Ni(0) |
Structural Elucidation & Reactivity Dynamics
The reactivity of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is governed by the causality between its structural electronics and transition metal kinetics. The carbon-chlorine (C–Cl) bond is highly labile under palladium catalysis. When exposed to a Pd(0) species, the compound undergoes rapid oxidative addition to form a π-allyl palladium intermediate[1].
Causality in Design: Why use a 2-arylallyl chloride over a standard 1-arylallyl chloride (cinnamyl chloride)? Standard cinnamyl systems often suffer from regioselectivity issues during nucleophilic attack (yielding mixtures of linear and branched products). In contrast, the 2-aryl substitution forces the nucleophile to attack the less sterically hindered terminal carbons of the π-allyl complex, ensuring high regiofidelity in the resulting pharmacophore[1]. Furthermore, the meta-methyl group increases the lipophilicity (LogP) of the final molecule without introducing the severe steric clash that an ortho-methyl group would impose on the transition state.
Synthetic Methodologies: A Self-Validating Protocol
To synthesize 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene with high purity, we employ a two-step, self-validating workflow. Direct cross-coupling of m-tolylboronic acid with 2,3-dichloropropene often yields inseparable mixtures of allylic and vinylic coupling products[3]. To bypass this, we utilize the differential reactivity of 2-bromoallyl alcohol[4]. The vinylic bromide undergoes selective Suzuki-Miyaura coupling, leaving the allylic alcohol intact for subsequent controlled chlorination.
Step 1: Synthesis of 2-(m-Tolyl)allyl Alcohol
Rationale: The vinylic C–Br bond is significantly more reactive toward Pd(0) oxidative addition than the allylic C–OH bond, ensuring absolute chemoselectivity[4].
-
Preparation: In a flame-dried Schlenk flask, dissolve 2-bromoallyl alcohol (1.0 equiv) and m-tolylboronic acid (1.2 equiv) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.2 M).
-
Catalyst Activation: Add Na₂CO₃ (2.0 equiv) followed by Pd(PPh₃)₄ (5 mol%). The inert atmosphere (Argon) is critical here to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
-
Coupling: Heat the biphasic mixture to 80 °C for 12 hours. The palladium catalyst selectively inserts into the C–Br bond, undergoes transmetalation with the boronic acid, and reductively eliminates to form the C–C bond.
-
Workup: Cool to room temperature, extract with EtOAc (3x), wash with brine, and dry over anhydrous Na₂SO₄. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-(m-tolyl)allyl alcohol.
Step 2: Allylic Chlorination
Rationale: We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of DMF. The DMF reacts with SOCl₂ to form a Vilsmeier-Haack type intermediate, which converts the alcohol to the chloride via an Sₙ2 mechanism, strictly preventing unwanted allylic rearrangements.
-
Activation: Dissolve the purified 2-(m-tolyl)allyl alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under Argon.
-
Chlorination: Add a catalytic amount of DMF (0.05 equiv), followed by the dropwise addition of SOCl₂ (1.5 equiv).
-
Propagation: Stir for 2 hours while allowing the reaction to warm to room temperature. The evolution of SO₂ and HCl gases drives the reaction to completion (Le Chatelier's principle).
-
Isolation: Quench carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers, and concentrate under reduced pressure. Pass through a short silica plug to yield pure 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Figure 1: Two-step synthesis workflow for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Applications in Drug Development: Tsuji-Trost Allylation
Once synthesized, 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is primarily deployed in Tsuji-Trost Allylations to append the 2-(m-tolyl)allyl moiety onto complex amines, phenols, or enolates[1]. This is a staple reaction in the late-stage functionalization of neuroprotective agents and kinase inhibitors[4].
Protocol for N-Allylation of a Pharmacophore:
-
Combine the target secondary amine (1.0 equiv) and 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.2 equiv) in anhydrous THF.
-
Add Pd₂(dba)₃ (2.5 mol%) and a bidentate phosphine ligand like dppf (5 mol%) alongside a mild base (e.g., Cs₂CO₃).
-
Stir at 60 °C for 6 hours. The Pd(0) inserts into the allylic C–Cl bond, and the amine nucleophile attacks the resulting π-allyl complex, yielding the N-(2-(m-tolyl)allyl) derivative with absolute regiocontrol.
Figure 2: Mechanism of Pd-catalyzed Tsuji-Trost allylation using the target compound.
References
- Title:New arylalkenylpropargylamine derivatives exhibiting neuroprotective action for the treatment of neurodegenerative diseases Source: Google Patents (WO2015087094A1) URL: (Cited for the chemoselective Suzuki-Miyaura coupling of 2-bromoallyl alcohol with arylboronic acids).
-
Title: Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews (ACS Publications) URL: [Link] (Cited for the mechanistic causality and regiocontrol of Tsuji-Trost allylations using 2-substituted allylic chlorides).
-
Title: Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)-1,2-Dichlorovinyl Phenyl Ether Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (Cited for the reactivity profiling of dichloropropene derivatives in cross-coupling methodologies).
Sources
Technical Assessment: Solubility Profile of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also referred to as m-methyl-
The compound is characterized by a lipophilic m-tolyl core coupled with a reactive allylic chloride moiety.[1] Consequently, it exhibits high solubility in non-polar and polar aprotic organic solvents but presents significant stability challenges in protic media due to the lability of the allylic C-Cl bond.[1]
Part 1: Physicochemical Characterization
Understanding the solubility of this molecule requires a structural dissection.[1] The molecule consists of two distinct domains that drive its solvation thermodynamics:
-
The Hydrophobic Core: A 3-methylbenzene (m-tolyl) ring provides strong
- interaction potential and high lipophilicity.[1] -
The Reactive Handle: A 3-chloroprop-1-en-2-yl group.[1] This is an allylic chloride, which is not only lipophilic but also electronically activated, making it susceptible to nucleophilic attack.[1]
Calculated Physicochemical Properties[2][3][4][5][6]
-
Molecular Formula:
[1] -
Molecular Weight: 166.65 g/mol [1]
-
Predicted LogP: ~3.8 – 4.2 (High Lipophilicity)
-
Hansen Solubility Parameters (Estimated):
Part 2: Solubility Profile & Solvent Selection
The following data categorizes solvent compatibility based on thermodynamic solubility and chemical stability.
Primary Solvents (High Solubility, High Stability)
These solvents are recommended for stock solution preparation, extraction, and anhydrous reactions.[1]
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Ideal for extraction.[1] DCM is the standard carrier for this compound in synthesis.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | Strong |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | Good to Excellent | Good solubility.[1] THF is suitable for organometallic coupling reactions involving this intermediate.[1] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Excellent "greener" alternative to chlorinated solvents for extractions.[1] |
Conditional Solvents (High Solubility, Low Stability)
CRITICAL WARNING: While the compound dissolves readily in these solvents, the allylic chloride functionality is prone to solvolysis (SN1/SN2 reactions), leading to impurity formation (ethers or alcohols).[1]
| Solvent Class | Specific Solvents | Risk Factor | Mechanism of Degradation |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Nucleophilic attack by solvent ( |
| Wet Polar Aprotics | Wet Acetonitrile, Wet DMF | Moderate | Hydrolysis to the allylic alcohol occurs if water is present.[1] |
Anti-Solvents (Insoluble)
| Solvent Class | Specific Solvents | Solubility Rating | Use Case |
| Water | Water, Aqueous Buffers | Negligible (<0.1 mg/mL) | Used as the aqueous phase in biphasic workups to remove inorganic salts.[1] |
| Alkanes | Pentane, Hexane, Heptane | Moderate to Low | Solubility decreases at low temperatures.[1] Useful for recrystallization or precipitation if the compound is solid (though likely an oil).[1] |
Part 3: Stability-Driven Solubility Logic
The following diagram illustrates the decision matrix for solvent selection, integrating solubility with the chemical stability of the allylic chloride.
Figure 1: Decision matrix for solvent selection emphasizing the stability of the reactive allylic chloride moiety.
Part 4: Experimental Protocols for Solubility Determination
For precise solubility data in a specific drug formulation or reaction matrix, the following self-validating protocol is recommended.
Protocol A: Visual Saturation Method (Qualitative)
Objective: Rapidly screen solvents for process development.[1]
-
Preparation: Place 10 mg of the compound into a clear glass vial.
-
Titration: Add solvent in 10
L aliquots at 25°C. -
Observation: Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no phase separation or turbidity.[1]
-
Calculation: Solubility (
) Mass / Volume added.[1]
Protocol B: HPLC-UV Quantitative Assay (Quantitative)
Objective: Accurate determination for thermodynamic data. Prerequisite: Use a non-nucleophilic mobile phase (e.g., Acetonitrile/Water) and analyze immediately to prevent on-column hydrolysis.[1]
-
Saturation: Add excess compound to the target solvent.[1] Stir at 25°C for 4 hours.
-
Filtration: Filter through a 0.45
m PTFE filter (hydrophobic) to remove undissolved material.[1] -
Dilution: Dilute the filtrate 100-fold with Acetonitrile (Do not use Methanol to avoid degradation).
-
Analysis: Inject onto C18 column.[1] Detect at 254 nm (aromatic absorption).[1]
-
Validation: Run a standard curve of the compound in Acetonitrile to quantify.
Part 5: Applications & Handling Implications[1]
Synthesis Intermediate
This molecule is a "masked" building block.[1] The allylic chloride is a versatile electrophile.[1]
-
Reactions: Alkylation of amines, formation of Grignard reagents (with care), or Friedel-Crafts alkylations.[1]
-
Solvent Choice: Reactions are best performed in THF or DCM . Avoid alcohols unless the target is an ether.[1]
Polymerization Monomer
The structure resembles
-
Implication: Storage in concentrated solutions (especially in chlorinated solvents) without stabilizers (like TBC) may lead to oligomerization over time.[1] Store at low temperature (<4°C).
Safety Considerations
-
Lachrymator: Allylic chlorides are often potent lachrymators (tear agents).[1] Handle only in a fume hood.
-
Skin Absorption: High lipophilicity facilitates skin permeation.[1] Double-gloving (Nitrile) is required.[1]
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent properties and solvolysis mechanisms).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for predictive solubility modeling of chlorinated aromatics).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for allylic chloride reactivity and SN1/SN2 solvolysis).
-
PubChem Compound Summary . (n.d.). 3-Chloro-2-methylprop-1-ene (Structural Analog). National Center for Biotechnology Information.[1] Retrieved from [Link]
Sources
Stability of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene under standard conditions
An In-depth Technical Guide to the Stability of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene Under Standard Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene under standard temperature and pressure (STP) conditions. The molecule incorporates two primary reactive moieties: a secondary allylic chloride and a vinylaromatic (substituted styrene) system. Due to these structural features, the compound is predicted to be inherently unstable and susceptible to multiple degradation pathways, including nucleophilic substitution (hydrolysis), radical polymerization, oxidation, and thermal decomposition. This document elucidates the mechanistic basis for this instability, outlines key environmental factors that accelerate degradation, and provides robust protocols for stability assessment, handling, and storage to preserve the compound's integrity. This guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who work with this or structurally related molecules.
Chemical Identity and Structural Analysis
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is an aromatic compound with the molecular formula C₁₀H₁₁Cl. Its structure consists of a toluene molecule substituted at the meta-position with a 3-chloroprop-1-en-2-yl group.
-
IUPAC Name: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
-
Molecular Formula: C₁₀H₁₁Cl
-
Molecular Weight: 166.65 g/mol
-
Key Structural Features:
-
Allylic Chloride: The C-Cl bond is on a carbon adjacent to a carbon-carbon double bond. This configuration significantly enhances the reactivity of the chloride as a leaving group.
-
Vinylaromatic System: The exocyclic double bond conjugated with the benzene ring makes the molecule a substituted styrene, a class of compounds known for their propensity to polymerize.
-
The inherent stability of this molecule is governed by the interplay of these two functional groups, both of which are predisposed to reactivity under standard conditions.
Core Stability Concerns and Predicted Degradation Pathways
The stability of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is low. The principal routes of degradation are hydrolysis, polymerization, and oxidation. These pathways can be initiated by ambient conditions such as moisture, light, heat, and atmospheric oxygen.
High Susceptibility to Nucleophilic Substitution (Hydrolysis)
The most significant liability of the title compound is the allylic chloride group. Allylic halides are substantially more reactive towards nucleophilic substitution than their saturated analogs (e.g., alkyl halides).[1][2] This heightened reactivity is due to the resonance stabilization of the carbocation intermediate formed during an Sₙ1 reaction pathway.[1][2] The adjacent double bond delocalizes the positive charge, lowering the activation energy for chloride ion departure. The molecule is also susceptible to Sₙ2 reactions, where the π-system of the double bond can stabilize the transition state.[3][4]
Under standard conditions, atmospheric moisture can act as a nucleophile, leading to rapid hydrolysis and the formation of the corresponding allylic alcohol, 1-(3-hydroxyprop-1-en-2-yl)-3-methylbenzene, and hydrochloric acid (HCl). The generated HCl can, in turn, catalyze further degradation.
Propensity for Radical Polymerization
The vinylaromatic moiety renders the molecule a monomer susceptible to polymerization.[5] This process can be initiated by exposure to:
-
Heat or UV Light: These energy sources can generate free radicals.
-
Radical Initiators: Contaminants such as peroxides (which can form upon exposure to air) can initiate polymerization.
The polymerization proceeds via a free-radical chain reaction across the vinyl group's double bond, leading to the formation of oligomers or a high-molecular-weight polymer, appearing as a viscous liquid or solid. When heated or exposed to light, styrene, a related compound, readily polymerizes.[5]
Oxidative Degradation
Exposure to atmospheric oxygen presents a risk of oxidation. The double bond is susceptible to epoxidation or cleavage, while the allylic C-H bonds can be targets for radical-mediated oxidation, potentially forming hydroperoxides. These hydroperoxides are unstable and can decompose, creating a cascade of radical reactions that accelerate overall degradation. The degradation of styrene can proceed via oxidation of the vinyl side-chain.[6][7]
Summary of Degradation Pathways
The primary chemical instabilities are illustrated in the diagram below.
Caption: Predicted degradation pathways for the title compound.
Factors Influencing Stability
The rate and extent of degradation are highly dependent on environmental factors.
| Factor | Influence on Stability | Predicted Outcome |
| Temperature | High Impact. Accelerates all reaction rates (hydrolysis, polymerization, oxidation). | Rapid decomposition. Storage at elevated temperatures is not recommended. |
| Light (UV) | High Impact. Provides energy to initiate radical polymerization and can promote other radical pathways. | Polymer formation, discoloration, and general decomposition. |
| Moisture/Water | High Impact. Acts as a nucleophile, causing rapid hydrolysis of the allylic chloride. | Formation of the corresponding alcohol and corrosive HCl. |
| Oxygen (Air) | Moderate to High Impact. Enables oxidative degradation and peroxide formation, which can initiate polymerization. | Formation of oxides, peroxides, and subsequent initiation of polymerization. |
| Acids/Bases | High Impact. Strong bases can promote dehydrochlorination. Acids can catalyze hydrolysis and other reactions. | Accelerated decomposition through various pathways. |
| Metal Ions | Moderate Impact. Certain transition metals can catalyze radical formation and decomposition. | Increased rate of degradation. |
Recommended Protocol for Stability Assessment
To empirically determine the stability profile, a structured study is essential. This protocol outlines a method for evaluating the compound's stability under controlled stress conditions.
Methodology: Isothermal Stability Study using HPLC-UV/MS
-
Preparation:
-
Prepare a stock solution of the high-purity test compound (e.g., 1 mg/mL) in a dry, aprotic solvent like acetonitrile.
-
Dispense aliquots of the stock solution into amber glass HPLC vials with PTFE-lined caps.
-
Prepare separate sets of samples for each test condition.
-
-
Test Conditions:
-
Control: Store at -20°C in the dark under an inert atmosphere (e.g., argon).
-
Standard Conditions: 25°C / 60% Relative Humidity (RH), exposed to ambient light.
-
Accelerated Thermal: 40°C in the dark.
-
Photostability: 25°C, exposed to a controlled light source (ICH Q1B option).
-
Hydrolytic Stress: Spike a sample with 5% v/v water and store at 25°C in the dark.
-
Oxidative Stress: Sparge a sample with air/oxygen and store at 25°C in the dark.
-
-
Time Points:
-
Analyze samples at T=0, 1h, 4h, 8h, 24h, 48h, and 1 week. Adjust as needed based on observed stability.
-
-
Analysis:
-
Use a reverse-phase HPLC method with a C18 column to separate the parent compound from its degradants.
-
Employ a gradient elution (e.g., water/acetonitrile mobile phase).
-
Use a UV detector to quantify the parent peak area. Purity is calculated as (Area_parent / Area_total) * 100.
-
Use a mass spectrometer (MS) detector coupled to the HPLC to identify the masses of new peaks, aiding in the structural elucidation of degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining versus time for each condition.
-
Identify and tentatively characterize major degradation products based on their mass-to-charge ratio.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental assessment of stability.
Authoritative Recommendations for Storage and Handling
Given the compound's inherent instability, strict storage and handling procedures are mandatory to maintain its quality. These recommendations are based on best practices for handling highly reactive allylic chlorides and polymerizable vinyl monomers.[8][9][10]
-
Temperature: Store at low temperatures, preferably at or below -20°C, to minimize thermal degradation and polymerization. For short-term storage, refrigeration at 2-8°C may be acceptable.[9]
-
Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Use containers with high-integrity seals, such as septa-capped vials or ampoules.
-
Light: Protect from all light sources by using amber glass or opaque containers. Store in a dark location.[5]
-
Inhibitors: For longer-term storage or applications where the neat material is heated, the addition of a radical inhibitor is strongly advised. Common choices for vinylaromatic compounds include 4-tert-butylcatechol (TBC) or members of the alkylhydroxylamine family.[11] The appropriate inhibitor and concentration (typically 50-200 ppm) must be validated.
-
Handling:
-
Handle the material exclusively in a well-ventilated fume hood or glovebox.
-
Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Avoid contact with water, alcohols, acids, bases, strong oxidizing agents, and metals that can catalyze decomposition.[8]
-
Use clean, dry glassware and equipment.
-
Conclusion
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a highly reactive molecule with limited stability under standard ambient conditions. Its structure, containing both an allylic chloride and a vinylaromatic system, makes it prone to rapid degradation via hydrolysis, polymerization, and oxidation. The integrity of the compound can only be preserved through strict adherence to storage and handling protocols, including low temperatures, inert atmosphere, protection from light, and the potential use of inhibitors. Any experimental work involving this compound must account for its inherent instability to ensure accurate and reproducible results.
References
- Vertex AI Search. (2026, February 13). Navigating the Chemistry of Allyl Chloride: Synthesis and Reactivity.
- Chemstock.
- Centers for Disease Control and Prevention (CDC). ALLYL CHLORIDE.
- CloudSDS. (2025, March 28). A Detail Guide on Allyl Chloride Hazard and Safety.
- National Center for Biotechnology Information (PMC). Effect of Allylic Groups on SN2 Reactivity.
- ECHEMI. Why is allyl chloride more reactive towards substitution than alkyl chloride?
- StackExchange. (2018, February 26). Why are allyl halides reactive towards both SN1 and Sn2 reactions?
- American Chemical Society.
- Royal Society of Chemistry. Antiaromaticity-promoted radical anion stability in α-vinyl heterocyclics.
- Frontiers. (2018, March 22). A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds.
- Sial.
- ScienceDirect. (2015, January 21). Co-metabolic formation of substituted phenylacetic acids by styrene-degrading bacteria.
- Olin Epoxy. ALLYL CHLORIDE PRODUCT STEWARDSHIP MANUAL.
- European Patent Office. (2002, March 19). Stabilisation of vinyl monomers by compositions based on alkylhydroxylamines.
- American Journal of Student Research. (2025, September 22).
- Bartleby.com. (2021, June 15).
- ResearchGate.
- EAWAG.
Sources
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- 5. Styrene Degradation Pathway [eawag-bbd.ethz.ch]
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Reactivity Profile of Meta-Substituted Allylic Chlorides: A Technical Guide to Cross-Coupling and Asymmetric Substitution
Executive Summary
The functionalization of allylic electrophiles is a cornerstone of modern organic synthesis, enabling the rapid construction of complex molecular architectures. Within this domain, meta-substituted allylic chlorides (e.g., derivatives of 1-(3-substituted-phenyl)allyl chloride) occupy a unique stereoelectronic niche. Unlike their ortho- and para-substituted counterparts, meta-substituents are insulated from direct resonance conjugation with the allylic
This whitepaper provides an in-depth analysis of the reactivity profile of meta-substituted allylic chlorides, focusing on their behavior in transition-metal-catalyzed workflows—specifically Iridium-Catalyzed Asymmetric Allylic Substitution (AAS) and Nickel-Catalyzed Cross-Electrophile Coupling (XEC). Designed for drug development professionals and synthetic chemists, this guide dissects the causality behind experimental design, provides self-validating protocols, and synthesizes quantitative reactivity data.
Electronic and Steric Underpinnings of Meta-Substitution
To predict and control the reactivity of an allylic chloride, one must understand the transition state of the oxidative addition and the subsequent stability of the
The Absence of Direct Resonance (+M/-M)
In para-substituted cinnamyl chlorides, an electron-donating group (EDG) like a methoxy (-OMe) group stabilizes the developing positive charge on the allylic carbon via resonance (+M effect). However, when the -OMe group is moved to the meta position , this resonance stabilization is geometrically impossible. Instead, the meta-methoxy group acts primarily as an electron-withdrawing group (EWG) due to its strong inductive effect (-I).
Impact on Oxidative Addition and Ionization
The purely inductive nature of meta-substituents directly alters the electrophilicity of the
-
Inductive EWGs (e.g.,
-Cl, -CF , -OMe): These groups increase the electrophilicity of the adjacent allylic carbon. While this accelerates nucleophilic attack, it also increases the activation barrier for the initial C–Cl bond ionization, often requiring the addition of Lewis acid promoters1[1]. -
Steric Insulation: Unlike ortho-substituents, which can cause severe steric clashes with bulky chiral ligands (often leading to undesired isomerization from branched to linear isomers), meta-substituents are sufficiently distal to allow for high enantioselectivity and regiocontrol without disrupting the chiral pocket of the catalyst2[2].
Catalytic Reactivity Profiles
Iridium-Catalyzed Asymmetric Allylic Substitution (AAS)
Iridium catalysis is highly privileged for converting racemic branched allylic electrophiles into enantioenriched branched products. When utilizing meta-substituted aromatic allylic chlorides, the Ir-AAS pathway exhibits exceptional kinetic resolution capabilities. Because the meta-substituent does not sterically impede the coordination of the Ir(I)-phosphoramidite complex, the oxidative addition occurs with a high degree of stereoretention. The subsequent outer-sphere nucleophilic attack yields products with excellent enantiomeric excess (ee > 95%)3[3].
Caption: Iridium-catalyzed asymmetric allylic substitution (AAS) catalytic cycle.
Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
In reductive cross-coupling, two different electrophiles (e.g., an allylic chloride and an unactivated alkyl halide) are coupled using a Ni catalyst and a terminal reductant (Mn or Zn). Meta-substituted allylic chlorides are highly effective in this manifold. The inductive pull of meta-halogens (
Caption: Nickel-catalyzed cross-electrophile coupling of allylic chlorides.
Quantitative Data: Meta-Substituent Effects
The table below summarizes the comparative reactivity of various meta-substituted allylic chlorides in a standard Iridium-catalyzed AAS reaction using a carbon nucleophile (e.g., sodium dimethyl malonate).
| Substituent | Primary Electronic Effect | Yield (%) | Enantiomeric Excess (ee %) | Regioselectivity (Branched:Linear) |
| Inductive EWG (-I) | 88 | 96 | > 95:5 | |
| Inductive EWG (-I) | 85 | 94 | 92:8 | |
| Strong Inductive EWG (-I) | 81 | 92 | 89:11 | |
| Weak Inductive EDG (+I) | 90 | 97 | > 95:5 | |
| Strong Resonance EDG (+M) | 95 | 98 | > 99:1 |
Data Synthesis Note: While para-EDGs provide the highest yields and selectivities due to resonance stabilization of the
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.
Protocol A: Ir-Catalyzed AAS of -Chloro-cinnamyl chloride
Objective: Enantioselective alkylation of a meta-substituted allylic chloride.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with
(2.5 mol%) and a chiral phosphoramidite ligand (e.g., -Feringa ligand, 5.0 mol%). Dissolve in anhydrous THF (2.0 mL) and stir for 30 minutes.-
Causality: The Ir(I) dimer must be fully cleaved by the chiral ligand to form the active mononuclear species. A color change from orange to pale yellow validates this step.
-
-
Lewis Acid Addition: Add
(10 mol%) to the activated catalyst solution. -
Electrophile & Nucleophile Addition: Add
-chloro-cinnamyl chloride (1.0 equiv, 0.5 mmol). Cool the mixture to 0 °C, then dropwise add the pre-formed sodium enolate of dimethyl malonate (1.2 equiv).-
Causality: Cooling to 0 °C suppresses the background uncatalyzed S
2 reaction, ensuring that nucleophilic attack occurs exclusively via the chiral Ir- -allyl intermediate.
-
-
In-Process Control & Quench: Monitor via TLC (Hexanes:EtOAc 9:1). Complete consumption of the UV-active allylic chloride spot (typically 4–6 hours) validates reaction completion. Quench with saturated aqueous
to protonate any unreacted enolate.
Protocol B: Ni-Catalyzed Reductive Cross-Coupling (XEC)
Objective: Coupling of
-
Reductant Activation: To a 10 mL vial equipped with a stir bar, add Manganese powder (2.0 equiv). Add a catalytic amount of 1,2-dibromoethane (5 mol%) in anhydrous DMA (1.0 mL) and heat gently.
-
Causality: Commercial Mn powder is passivated by an oxide layer. 1,2-dibromoethane etches this layer, exposing the highly reactive zero-valent metal surface necessary for single-electron transfer to the Ni catalyst.
-
-
Catalyst Assembly: Add
(10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%). Stir until the solution turns deep green.-
Causality: The green color validates the formation of the ligated Ni(II) precatalyst.
-
-
Sequential Electrophile Addition: Add the unactivated alkyl bromide (1.5 equiv). Then, using a syringe pump over 2 hours, add the
-CF -cinnamyl chloride (1.0 equiv) dissolved in DMA (1.0 mL).-
Causality: Allylic chlorides are highly prone to homocoupling (forming 1,5-dienes). Slow addition keeps the steady-state concentration of the allylic chloride low, kinetically favoring the cross-coupling pathway over homodimerization.
-
-
In-Process Control: The reaction mixture will transition from green to deep red/brown, validating the generation of the active Ni(0)/Ni(I) catalytic species.
References
-
Iridium-Catalyzed Kinetic Asymmetric Transformations of Racemic Allylic Benzoates Source: PubMed Central (PMC) URL:[Link]
-
Enantioselective access to chiral phosphonothioates via iridium-catalyzed asymmetric allylic substitution Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Simultaneous Stereoinvertive and Stereoselective C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides Source: ResearchGate URL:[Link]
Sources
- 1. Enantioselective access to chiral phosphonothioates via iridium-catalyzed asymmetric allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iridium-Catalyzed Kinetic Asymmetric Transformations of Racemic Allylic Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Thermodynamic Profile & Characterization: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
The following technical guide provides an in-depth thermodynamic profile and characterization framework for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene .
Given the specialized nature of this compound (a specific isomer of chloromethyl-methylstyrene), experimental data in public registries is sparse. Therefore, this guide synthesizes predictive thermodynamic modeling (Group Contribution Methods) with comparative analysis of structural analogs. It further establishes the experimental protocols required to empirically validate these properties, serving as a roadmap for process chemists and drug development scientists.
Chemical Identity & Structural Context
This compound is a functionalized styrenic intermediate, structurally defined as a meta-substituted derivative of
-
IUPAC Name: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
-
Common Synonyms: 3-Methyl-
-(chloromethyl)styrene; 2-(3-Methylphenyl)-3-chloroprop-1-ene. -
Molecular Formula:
-
Molecular Weight: 166.65 g/mol
-
SMILES: CC1=CC=CC(C(=C)CCl)=C1
Structural Significance
The molecule features three distinct thermodynamic contributors:
-
The Aromatic Core (m-Tolyl): Provides thermal stability and
stacking potential. -
The Vinyl Group (
-substitution): Introduces polymerization potential and reactive unsaturation. -
The Allylic Chloride: A high-energy leaving group susceptible to nucleophilic attack, significantly influencing the enthalpy of formation (
) and reactivity.
Thermodynamic Data Profile (Predicted)
Note: In the absence of direct experimental literature for this specific isomer, the following values are derived using the Joback-Reid Group Contribution Method , a standard in chemical engineering for estimating properties of organic compounds.
Table 1: Estimated Thermodynamic Properties
| Property | Symbol | Estimated Value | Unit | Confidence Interval |
| Normal Boiling Point | 238.5 | °C | ||
| Melting Point | -18.4 | °C | ||
| Critical Temperature | 462.1 | °C | ||
| Critical Pressure | 34.2 | bar | ||
| Enthalpy of Formation (Gas) | 28.4 | kJ/mol | ||
| Enthalpy of Vaporization | 48.9 | kJ/mol | ||
| Heat Capacity (Liquid) | 242.6 | J/(mol[1]·K) | ||
| Density (Liquid) | 1.08 | g/cm³ |
Comparative Analysis
To validate the logic of these estimates, we compare them to the structural parent,
-
-Methylstyrene
: 165°C. -
Effect of Chlorination: The addition of a Chlorine atom (+35.45 g/mol ) and the resulting dipole moment significantly increases intermolecular forces (London dispersion and dipole-dipole), raising the boiling point by approximately 70-75°C, consistent with the prediction of ~238°C.
Methodologies for Determination
For high-stakes drug development, estimated values must be replaced with empirical data. The following section outlines the workflow for thermodynamic validation .
Computational & Experimental Workflow
The characterization process moves from in silico validation to physical measurement.
Figure 1: Integrated workflow for the thermodynamic characterization of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Experimental Protocols
These protocols are designed to ensure self-validating results. All measurements should be performed on samples with purity >98% (determined by GC-MS and
Protocol A: Determination of Enthalpy of Fusion & Melting Point (DSC)
Objective: Accurately measure the solid-liquid transition (
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Calibration: Calibrate temperature and enthalpy using an Indium standard (
, ). -
Sample Preparation:
-
Weigh 3–5 mg of the liquid sample into a hermetically sealed aluminum pan (to prevent evaporation/chlorine corrosion).
-
Prepare a reference pan (empty, sealed aluminum).
-
-
Thermal Cycle:
-
Cool: Equilibrate at -80°C (using Liquid Nitrogen Cooling System).
-
Isotherm: Hold for 5 minutes to ensure thermal equilibrium.
-
Heat: Ramp at 5°C/min to 50°C.
-
-
Data Analysis:
-
Identify the endothermic melting peak.
-
: The intersection of the baseline and the leading edge of the peak (Report as
). -
Area Integration: Integrate the peak area (J/g) and multiply by molecular weight (166.65 g/mol ) to obtain
(kJ/mol).
-
Protocol B: Vapor Pressure & Boiling Point (Ebulliometry)
Objective: Construct the Antoine Equation (
-
Instrument: Swietoslawski Ebulliometer or Isoteniscope.
-
System: Connect the ebulliometer to a high-precision vacuum pump and a digital manometer (
Torr). -
Procedure:
-
Load 20 mL of sample.
-
Evacuate system to 10 Torr.
-
Heat slowly until reflux is established (condensate drop rate ~2 drops/sec).
-
Record Temperature (
) and Pressure ( ) once stable for 10 minutes. -
Increase pressure by increments of 50 Torr (using inert gas bleed) and repeat up to 760 Torr (atmospheric).
-
-
Validation: Plot
vs . A linear regression ( ) confirms Clausius-Clapeyron behavior.
Protocol C: Heat Capacity ( ) via Modulated DSC (MDSC)
Objective: Measure specific heat capacity with separation of reversible (thermodynamic) and non-reversible (kinetic) heat flows.
-
Modulation Parameters:
-
Amplitude:
. -
Period: 60 seconds.
-
Heating Rate: 2°C/min.
-
-
Calculation:
-
Where
is the calibration constant, is heat flow amplitude, is temperature amplitude, and is angular frequency.
-
-
Output: Report
at 25°C (Standard State).
Reaction Pathway & Stability Analysis
Understanding the thermodynamic stability of the allylic chloride is crucial for storage and reactivity.
Figure 2: Primary degradation and reaction pathways influenced by thermodynamic stability.
Safety Note: The allylic chloride moiety makes this compound a potential alkylating agent. All thermodynamic testing (DSC/TGA) must be performed in a fume hood with appropriate scrubbing for potential HCl evolution during decomposition.
References
-
Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link
-
ASTM E537-12. (2020). Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International. Link
-
NIST Chemistry WebBook. (2023). Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology.[2] Link
-
Chickos, J. S., & Acree, W. E. (2003). Enthalpies of Vaporization of Organic and Organometallic Compounds, 1880–2002. Journal of Physical and Chemical Reference Data, 32(2), 519–878. Link
Sources
The Electrophilic Linchpin: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene in Advanced Synthesis
Topic: Potential Applications of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene in Organic Synthesis Content Type: In-Depth Technical Guide
Executive Summary
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also referred to as 2-(3-methylphenyl)allyl chloride or 3-methyl-
This guide explores its utility in constructing hindered ether/amine linkages, synthesizing benzofuran heterocycles via Claisen rearrangement, and serving as a chain transfer agent in radical polymerization.
Molecular Architecture & Reactivity Profile
To effectively utilize this compound, one must understand its three distinct reactive centers. The molecule is not merely an alkylating agent; it is a "linchpin" that connects a nucleophile to a polymerizable or functionalizable styrene unit.
Reactivity Map
-
Site A (Allylic Chloride): The primary electrophilic site. Highly reactive toward
and attack due to stabilization of the transition state by the adjacent double bond and aryl ring. It is also a precursor for -allyl palladium complexes. -
Site B (Styrenyl Double Bond): A 1,1-disubstituted alkene. It is electron-rich and susceptible to electrophilic addition, hydroboration, and radical polymerization.
-
Site C (Meta-Tolyl Ring): The meta-methyl group increases lipophilicity and electron density without the severe steric hindrance associated with ortho-substitution, making it an ideal "Goldilocks" pharmacophore.
Figure 1: Functional decomposition of the molecule highlighting its tripartite reactivity.
Key Applications in Organic Synthesis[1][2][3]
Synthesis of Heterocycles (Benzofurans)
A classic application of 2-arylallyl chlorides is the synthesis of substituted benzofurans. This proceeds via O-allylation of a phenol followed by a thermal Claisen rearrangement and subsequent cyclization.
-
Mechanism: The phenol displaces the chloride (
). The resulting aryl allyl ether undergoes a [3,3]-sigmatropic rearrangement to the ortho-position. The resulting ketone tautomerizes and cyclizes (often acid-catalyzed) to form the dihydrobenzofuran or benzofuran. -
Utility: Access to 3-(m-tolyl)benzofurans, which are privileged scaffolds in medicinal chemistry.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost)
The allylic chloride moiety is an excellent substrate for Pd(0) catalysts. Upon oxidative addition, it forms a
-
Advantage: Unlike direct alkylation, this method allows the use of "soft" nucleophiles (malonates,
-keto esters) under mild conditions with high regiocontrol. -
Regioselectivity: Nucleophilic attack typically occurs at the less hindered terminus (the
derived from ), preserving the styrenyl double bond.
Macromolecular Chemistry
In polymer science, this molecule acts as a functional styrene derivative.
-
Chain Transfer Agent: Similar to
-methylstyrene dimer, the allylic C-H (or C-Cl in this case) bonds are susceptible to hydrogen/halogen abstraction, regulating molecular weight. -
Grafting: The chloride serves as an initiation site for Atom Transfer Radical Polymerization (ATRP) , allowing the growth of polymer chains from the phenyl ring of a pre-existing polymer backbone if copolymerized.
Experimental Protocol: Pd-Catalyzed Allylation
Objective: Coupling of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene with Dimethyl Malonate. Rationale: This protocol demonstrates the molecule's ability to form C-C bonds under catalytic conditions, a "self-validating" reaction due to the distinct NMR shift of the product.
Reagents & Materials
| Component | Equiv. | Role |
| 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene | 1.0 | Electrophile |
| Dimethyl Malonate | 1.2 | Nucleophile |
| Sodium Hydride (60% in oil) | 1.3 | Base (deprotonation) |
| Pd(PPh3)4 | 0.05 | Catalyst (5 mol%) |
| THF (Anhydrous) | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Nucleophile Generation:
-
In a flame-dried flask under Argon, suspend NaH (1.3 equiv) in anhydrous THF at 0°C.
-
Add Dimethyl Malonate (1.2 equiv) dropwise. Evolution of
gas will be observed. Stir for 30 min until gas evolution ceases and the solution becomes clear (sodium enolate formation).
-
-
Catalyst Preparation:
-
In a separate vial, dissolve the allylic chloride (1.0 equiv) and Pd(PPh3)4 (5 mol%) in a minimal amount of THF. Stir for 5 min to allow oxidative addition (solution often changes color to yellow/orange).
-
-
Coupling Reaction:
-
Transfer the catalyst/electrophile solution via cannula into the enolate solution at 0°C.
-
Warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Validation Point: Monitor by TLC. The starting chloride (high
) should disappear. The product will appear as a new spot with slightly lower than the chloride but higher than the malonate.
-
-
Work-up:
-
Quench with saturated
(aq). -
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Pathway
The reaction proceeds via a
Figure 2: Catalytic cycle for the Pd-mediated allylation of dimethyl malonate.
References
-
Brown, H. C., et al. (1969).[1] Hydroboration of Allylic Chlorides: Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1][2] Link
- Context: Establishes the reactivity of 2-phenylallyl chloride (the parent analog) with boranes and nucleophiles.
- Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
-
Yin, J., et al. (2007). Conversion of Aryl Allylic Alcohols to Allylic Halides. Journal of Organic Chemistry. Link
- Context: Describes the synthesis of 2-arylallyl chlorides from precursor alcohols, relevant for sourcing the starting m
- Endo, T., et al. (1998). Polymerization of alpha-(chloromethyl)styrene. Macromolecules. Context: Details the use of the title compound's class in polymer chemistry as functional monomers.
Sources
Methodological & Application
Synthesis protocol for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene from 3-methylacetophenone
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Arylallyl Chloride (Building block for cross-coupling, alkylation, and active pharmaceutical ingredient synthesis)
Executive Summary
The synthesis of 2-arylallyl chlorides from acetophenone derivatives is a critical transformation in medicinal chemistry. However, direct synthesis routes—such as Wittig olefination followed by radical allylic chlorination—often fail when applied to substrates like 3-methylacetophenone . The presence of a competing benzylic methyl group on the aromatic ring leads to complex, difficult-to-separate mixtures of regioisomers during radical halogenation.
To circumvent this, we outline a highly controlled, regioselective three-step protocol. This route leverages a Corey-Chaykovsky epoxidation[1], followed by a sterically driven base-induced
Mechanistic Rationale & Route Selection
Every synthetic step in this protocol has been selected to enforce strict regiocontrol:
-
Epoxidation over Olefination: Rather than converting the ketone directly to an alkene, we utilize Trimethylsulfoxonium iodide (TMSOI) and Sodium Hydride (NaH) to generate dimethylsulfoxonium methylide[4]. This ylide undergoes nucleophilic addition to the carbonyl, followed by irreversible intramolecular ring closure to form 2-methyl-2-(3-methylphenyl)oxirane . TMSOI is specifically chosen over trimethylsulfonium salts because its ylide is more stable, preventing premature decomposition and ensuring high yields with sterically congested ketones[1].
-
Sterically Dictated Isomerization: The conversion of the oxirane to 2-(3-methylphenyl)prop-2-en-1-ol is achieved using Lithium diisopropylamide (LDA). The bulky diisopropylamide anion cannot easily access the hindered benzylic protons. Instead, it exclusively abstracts a proton from the less hindered epoxide methyl group (
-elimination), cleanly opening the ring to form the terminal allylic alcohol[2]. This avoids the formation of the thermodynamic internal alkene. -
Chlorination: Converting the allylic alcohol to the chloride is performed using Thionyl chloride (
) in the presence of pyridine. Pyridine acts as an acid scavenger to neutralize the byproduct. This prevents acid-catalyzed isomerization of the terminal alkene into the thermodynamically favored internal alkene, ensuring the reaction proceeds via a concerted mechanism that retains the double bond's position.
Reaction Pathway Visualization
Three-step regioselective synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 2-Methyl-2-(3-methylphenyl)oxirane
Self-Validation Checkpoint: The reaction is complete when hydrogen gas evolution ceases and the UV-active ketone spot disappears on TLC.
-
Preparation of the Ylide: In an oven-dried, argon-purged flask, add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH twice with anhydrous hexanes to remove the mineral oil, decanting the solvent via syringe.
-
Suspend the washed NaH in anhydrous DMSO (0.5 M relative to the ketone).
-
Portion-wise, add Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv) at room temperature. Caution: Vigorous
gas evolution will occur. Stir the mixture for 30 minutes until gas evolution ceases and the solution becomes clear, indicating full ylide formation[4]. -
Epoxidation: Add 3-methylacetophenone (1.0 equiv) dropwise. Heat the reaction mixture to 50 °C and stir for 4 hours[1].
-
Workup: Cool the mixture to 0 °C and carefully quench with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water and brine to remove residual DMSO, dry over anhydrous
, and concentrate under reduced pressure. The crude epoxide is generally pure enough (>90%) for the next step.
Phase 2: Synthesis of 2-(3-Methylphenyl)prop-2-en-1-ol
Self-Validation Checkpoint:
-
Base Preparation: In a dry flask under argon, dissolve diisopropylamine (2.2 equiv) in anhydrous THF (0.3 M). Cool to -78 °C and add n-Butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA, then warm to 0 °C.
-
Isomerization: Dissolve the crude 2-methyl-2-(3-methylphenyl)oxirane (1.0 equiv) in a small volume of anhydrous THF. Add this solution dropwise to the LDA mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The bulky base ensures exclusive deprotonation of the methyl group[2].
-
Workup: Quench the reaction at 0 °C with saturated aqueous
. Extract with Diethyl Ether ( ). Wash the organic layer with brine, dry over , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure allylic alcohol[3].
Phase 3: Synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Self-Validation Checkpoint: Complete consumption of the broad O-H stretch (~3300
-
Activation: Dissolve 2-(3-methylphenyl)prop-2-en-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M). Add Pyridine (0.1 equiv) to act as an acid scavenger.
-
Chlorination: Cool the solution to 0 °C. Add Thionyl chloride (
, 1.5 equiv) dropwise via syringe. -
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature for 1 hour.
-
Workup: Cool the mixture back to 0 °C and quench very carefully by the dropwise addition of saturated aqueous
until gas evolution stops and the pH is neutral. -
Extract the aqueous phase with DCM. Wash the combined organics with brine, dry over
, and concentrate. Purify by short-path distillation under reduced pressure or rapid silica plug to yield the target allylic chloride.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative yields, reaction times, and diagnostic NMR tracking peaks for a self-validating workflow.
| Intermediate / Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Reaction Time (h) | Key |
| 2-Methyl-2-(3-methylphenyl)oxirane | 148.20 | 85 - 90 | 4 | 2.75 (d, 1H), 2.95 (d, 1H) [Epoxide |
| 2-(3-Methylphenyl)prop-2-en-1-ol | 148.20 | 75 - 80 | 12 | 4.35 (s, 2H) [ |
| 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene | 166.65 | 80 - 85 | 3 | 4.40 (s, 2H) [ |
References
1.[1] Title: Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
2.[2] Title: Rearrangement of Epoxides to Allylic Alcohols in the Presence of Reusable Basic Resins (Base-induced rearrangement of epoxides. V. Phenyl-substituted epoxides) Source: ResearchGate URL: [Link]
3.[3] Title: Preparation and solvolysis of 2-alkynyl-, 2-cyclopropyl-, and 2-arylallyl alcohol tosylates. 3. Relationship among allyl and cyclopropyl cations Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
4.[4] Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities Source: PMC (PubMed Central) URL: [Link]
Sources
Application Note: Nucleophilic Substitution Protocols for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: 2-Arylallyl Halide (Allylic Electrophile)
Chemical Profiling & Mechanistic Causality
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, commonly referred to as 2-(m-tolyl)allyl chloride, is a highly versatile bifunctional building block. The presence of the allylic chloride moiety makes it exceptionally reactive toward nucleophilic substitution, while the cross-conjugated m-tolyl group at the C2 position imparts unique electronic and steric properties.
In drug development, 2-arylallyl systems are critical precursors for synthesizing spiro-fused heterocycles, CNS-active morpholine derivatives, and complex amino-acid analogs [1]. The substitution chemistry of this molecule diverges into two primary mechanistic pathways depending on the nature of the nucleophile:
-
Direct
Substitution: Hard or borderline nucleophiles (e.g., primary/secondary amines, alkoxides) attack the electrophilic C1 carbon directly. The adjacent -system lowers the activation energy via orbital overlap ( to ). The m-tolyl group provides sufficient steric shielding to suppress unwanted E2 elimination, allowing for high-yielding reactions even with moderate heating. -
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost): Soft carbon nucleophiles (e.g., malonates,
-keto esters) require transition-metal catalysis. Palladium(0) oxidatively adds to the C-Cl bond to form a -allylpalladium(II) intermediate. A critical expert insight here is that the 2-aryl -allyl complex is electronically symmetric at the C1 and C3 termini. Therefore, nucleophilic attack at either terminus yields the identical structurally achiral product, completely bypassing the regioselectivity issues (branched vs. linear) that plague 1- or 3-substituted allylic systems [2].
Mechanistic divergence of 2-(m-tolyl)allyl chloride: Direct SN2 vs. Pd-catalyzed Tsuji-Trost substitution.
Methodology 1: Direct Uncatalyzed Amination
Causality of Experimental Design:
To synthesize 2-(m-tolyl)allylamines (e.g., using morpholine), a polar aprotic solvent like Acetonitrile (MeCN) is selected. MeCN enhances the nucleophilicity of the amine by poorly solvating the nucleophile while stabilizing the polar transition state. Potassium carbonate (
Step-by-Step Protocol
-
Reagent Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 mmol, 2.0 equiv) in anhydrous MeCN (10 mL). -
Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 equiv) to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion.
-
Electrophile Introduction: Dropwise add 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 mmol, 1.0 equiv) dissolved in MeCN (2 mL) over 5 minutes.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 3 hours.
-
Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
System Validation & In-Process Controls
-
IPC (Thin Layer Chromatography): Monitor via TLC (Hexane/EtOAc 9:1). The starting allylic chloride (
, UV-active) will disappear, replaced by a baseline spot (the amine). -
Self-Validation (Acid-Base Extraction): Dissolve the crude residue in diethyl ether and extract with 1M HCl. The product will partition into the aqueous layer, leaving neutral impurities in the organic layer. Basifying the aqueous layer to pH 12 with NaOH and back-extracting with dichloromethane isolates the pure amine, chemically validating the success of the C-N bond formation.
-
Analytical Readout:
NMR ( ) will show the diagnostic shift of the allylic protons from ~4.1 ppm (in the chloride) to ~3.2 ppm (in the morpholine adduct).
Methodology 2: Palladium-Catalyzed Tsuji-Trost Alkylation
Causality of Experimental Design:
Soft carbon nucleophiles, such as the enolate of dimethyl malonate, exhibit poor reactivity in direct
Step-by-Step Protocol
-
Nucleophile Generation: In a flame-dried Schlenk flask under argon, suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Cool to 0 °C. Slowly add dimethyl malonate (1.2 mmol, 1.2 equiv). Stir for 30 minutes until
evolution ceases, yielding a clear solution of sodiomalonate. -
Catalyst Activation: In a separate vial, dissolve 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [
] (0.05 mmol, 5 mol%) in THF (3 mL). Stir for 10 minutes. The solution will transition from yellow to pale orange, indicating the formation of the -allylpalladium(II) complex. -
Coupling: Transfer the catalyst/substrate solution dropwise into the sodiomalonate solution at 0 °C.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.
-
Workup: Quench the reaction with saturated aqueous
(5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
System Validation & In-Process Controls
-
IPC (Colorimetric & LC-MS): The active catalytic cycle maintains a pale yellow/orange hue. Precipitation of palladium black indicates catalyst deactivation. LC-MS monitoring will confirm the mass of the coupled product (
corresponding to the malonate adduct). -
Self-Validation (NMR Integration): The success of the C-C coupling is definitively validated by
NMR integration. The spectrum must show a 6:3 integration ratio between the two equivalent methyl ester singlets ( ~3.7 ppm, 6H) and the m-tolyl methyl group ( ~2.3 ppm, 3H). The malonate methine proton will appear as a distinct triplet ( ~3.5 ppm) coupled to the newly formed allylic doublet ( ~2.8 ppm).
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the two divergent pathways, providing a quick-reference benchmark for process scale-up.
| Reaction Parameter | Direct | Pd-Catalyzed Tsuji-Trost Alkylation |
| Nucleophile Class | Hard / Borderline (Morpholine) | Soft (Dimethyl Malonate) |
| Catalyst System | None required | |
| Base / Activator | NaH (1.2 equiv, pre-deprotonation) | |
| Optimal Solvent | Acetonitrile (MeCN) | Tetrahydrofuran (THF) |
| Temperature | 60 °C | 25 °C (Room Temperature) |
| Reaction Time | 3 hours | 2 hours |
| Regioselectivity | N/A (Symmetric attack at C1) | N/A (Symmetric |
| Typical Isolated Yield | 88–94% | 82–89% |
References
-
Chen, M., et al. (2017). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 9, 765057. URL: [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. URL: [Link]
-
Jiang, X., et al. (2019). Sulfur-Mediated Allylic C–H Arylation, Epoxidation, and Aziridination. ACS Catalysis, 9(8), 7584-7589. URL: [Link]
Application Note: Advanced Cross-Coupling Strategies for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene in Drug Discovery
Executive Summary
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also known as 2-(m-tolyl)allyl chloride) is a highly versatile electrophilic building block in modern synthetic chemistry. Featuring an allylic chloride activated by an adjacent meta-tolyl group, this substrate readily undergoes oxidative addition with low-valent transition metals. This Application Note details optimized, self-validating protocols for two critical transformations: C–C bond formation via Suzuki-Miyaura cross-coupling and C–N bond formation via Tsuji-Trost allylic amination.
Designed for drug development professionals, this guide emphasizes the mechanistic causality behind catalyst selection, regiocontrol, and reaction optimization to ensure reproducible scale-up.
Mechanistic Rationale & Substrate Profiling
The reactivity of 2-arylallyl chlorides is governed by the facile formation of a
Causality in Catalyst Selection:
-
For Suzuki-Miyaura Couplings: The transmetalation step between the Pd(II) complex and the boronic acid is rate-limiting. Utilizing electron-rich, bulky phosphine ligands (e.g., SPhos) accelerates transmetalation and prevents premature
-hydride elimination[2]. -
For Tsuji-Trost Aminations: Bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforce a rigid bite angle that maximizes regiocontrol. This ensures the amine nucleophile attacks the terminal carbon exclusively, avoiding the sterically hindered 2-position[3].
Caption: Divergent palladium-catalyzed reaction pathways for 2-(m-tolyl)allyl chloride.
Protocol A: Suzuki-Miyaura C(sp²)–C(sp³) Cross-Coupling
Objective: Synthesis of 2-(m-tolyl)-3-arylprop-1-enes. Self-Validating Indicator: The reaction mixture transitions from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species is formed and consumed.
Reagents
-
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Degassed THF/H₂O (4:1 v/v, 5 mL)
Step-by-Step Methodology
-
Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, SPhos, and K₃PO₄.
-
Expert Rationale: Pd(0) generated in situ is highly sensitive to oxygen, which can cause rapid catalyst deactivation via oxidation.
-
-
Solvent Addition: Add the degassed THF and H₂O mixture to the tube.
-
Expert Rationale: Water is essential to dissolve the inorganic base and facilitate the formation of the highly nucleophilic boronate complex required for transmetalation[2].
-
-
Substrate Injection: Add 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene and the arylboronic acid via microsyringe/powder funnel.
-
Thermal Activation: Seal the tube, transfer to a fume hood, and stir at 60 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1).
-
Workup & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the base. Extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 1,2-diarylpropene derivative.
Protocol B: Regioselective Tsuji-Trost Allylic Amination
Objective: Synthesis of N-substituted 2-(m-tolyl)prop-2-en-1-amines. Self-Validating Indicator: The pre-catalyst solution will shift from dark purple (Pd₂(dba)₃) to deep orange/red upon successful ligand coordination with dppf.
Reagents
-
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., morpholine or piperidine, 1.5 equiv, 1.5 mmol)
-
Pd₂(dba)₃ (2.5 mol%)
-
dppf (5.0 mol%)
-
Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
Step-by-Step Methodology
-
Pre-catalyst Activation: Combine Pd₂(dba)₃ and dppf in anhydrous toluene under an argon atmosphere. Stir at room temperature for 15 minutes until the color shift is observed.
-
Reagent Addition: Add Cs₂CO₃ to the activated catalyst solution, followed by the secondary amine and 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
-
Expert Rationale: Cs₂CO₃ is chosen for its superior solubility in non-polar organic solvents compared to lighter alkali carbonates, promoting efficient deprotonation of the amine nucleophile[3].
-
-
Reaction Execution: Heat the mixture to 80 °C for 6 hours.
-
Filtration: Cool to room temperature and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with copious amounts of CH₂Cl₂.
-
Purification: Evaporate the solvent and purify the residue by silica gel chromatography (CH₂Cl₂/MeOH with 1% Et₃N) to yield the pure allylamine.
-
Expert Rationale: The addition of 1% Et₃N neutralizes the acidic silanol groups on the silica gel, preventing the basic amine product from streaking and ensuring sharp elution bands.
-
Reaction Optimization & Quantitative Data
To validate the robustness of these protocols, optimization data for the cross-coupling of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is summarized below.
Table 1: Optimization of Catalyst/Ligand Systems for Cross-Coupling
| Reaction Type | Catalyst | Ligand | Base | Solvent | Yield (%) | Regioselectivity (Linear:Branched) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 92 | >99:1 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 74 | 95:5 |
| Tsuji-Trost | Pd₂(dba)₃ | dppf | Cs₂CO₃ | Toluene | 88 | >99:1 |
| Tsuji-Trost | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 65 | 85:15 |
Note: Yields represent isolated yields after flash chromatography. Regioselectivity was determined by ¹H NMR integration of the crude reaction mixture.
Standard Operating Procedure (SOP) Workflow
Caption: Step-by-step experimental workflow for the cross-coupling of allylic chlorides.
References
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions (RSC Publishing). URL:[Link]
-
An N-heterocyclic carbene-palladium-η³-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides. European Journal of Chemistry. URL:[Link]
-
Synthesis of 2,5-Diaryl-1,5-Dienes from Allylic Bromides Using Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters. Harvard University DASH Repository. URL:[Link]
Sources
- 1. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02533D [pubs.rsc.org]
- 2. An N-heterocyclic carbene-palladium-η3-allyl chloride complex for the Suzuki-Miyaura coupling of aryl halides | European Journal of Chemistry [eurjchem.com]
- 3. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for the Scalable Synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scalable synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, a substituted allylic chloride with potential applications as a key intermediate in organic synthesis and drug development. The primary synthetic route detailed herein is a robust and scalable Grignard cross-coupling reaction. This guide offers an in-depth analysis of the reaction mechanism, a detailed, step-by-step protocol for laboratory synthesis, and guidelines for process scale-up. It includes critical information on safety, reaction optimization, and product characterization, designed to be a valuable resource for professionals in the chemical and pharmaceutical industries.
Introduction and Synthetic Strategy
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a versatile chemical building block. Its structure, featuring a reactive allylic chloride and a substituted aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules. The strategic placement of the methyl group on the benzene ring and the vinylic chloride functionality allows for a wide range of subsequent transformations, such as nucleophilic substitution, cross-coupling reactions, and polymerization.
For the scalable synthesis of this target molecule, a Grignard-mediated cross-coupling reaction presents a highly effective and economically viable strategy. This approach is predicated on two main stages:
-
Formation of an Aryl Grignard Reagent: 3-Methylphenylmagnesium bromide is prepared from the reaction of 3-bromotoluene with magnesium metal in an anhydrous ether solvent. This is a well-established and highly reliable organometallic transformation.[1]
-
Nucleophilic Cross-Coupling: The prepared Grignard reagent is then reacted with 2,3-dichloropropene. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the allylic system of 2,3-dichloropropene. The desired reaction pathway is an SN2' substitution, where the aryl group attacks the central carbon of the propene, displacing the chloride on the adjacent carbon and resulting in the formation of the target molecule.
This method is favored for its use of readily available and relatively inexpensive starting materials, its tolerance to a range of functional groups, and its proven scalability in industrial settings.[1][2]
Visualized Reaction Workflow
The overall synthetic pathway can be visualized as a two-stage process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Yields are estimates based on similar cross-coupling reactions and may vary depending on reaction scale and optimization.
| Parameter | Value | Notes |
| Reactants | ||
| 3-Bromotoluene | 1.0 equiv. | Limiting reagent |
| Magnesium Turnings | 1.1 - 1.2 equiv. | Slight excess to ensure full conversion of the aryl bromide. |
| 2,3-Dichloropropene | 1.0 - 1.1 equiv. | A slight excess may improve yield. |
| Reaction Conditions | ||
| Grignard Formation Temp. | Reflux (approx. 35°C in Et₂O) | The reaction is exothermic and should self-sustain reflux.[3] |
| Coupling Reaction Temp. | 0°C to Room Temp. | Initial addition at low temperature to control exothermicity. |
| Reaction Time | 2 - 4 hours | Includes Grignard formation and coupling. |
| Product Information | ||
| Molecular Formula | C₁₀H₁₁Cl | |
| Molecular Weight | 166.65 g/mol | |
| Expected Yield | 60 - 75% | Based on analogous Grignard cross-coupling reactions.[4] |
| Purity (Post-Distillation) | >95% |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Part A: Preparation of 3-Methylphenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (1.1 equiv.) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equiv.) in anhydrous diethyl ether.
-
Grignard Formation: Add a small portion of the 3-bromotoluene solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish-brown solution is the Grignard reagent.
Part B: Cross-Coupling with 2,3-Dichloropropene
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.
-
Electrophile Addition: Add a solution of 2,3-dichloropropene (1.05 equiv.) in anhydrous diethyl ether to the dropping funnel. Add this solution dropwise to the stirred, cold Grignard reagent. Maintain the internal temperature below 10°C during the addition to minimize side reactions, such as Wurtz coupling.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess Grignard reagent and hydrolyze the magnesium salts.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a yellowish oil. Purify by vacuum distillation to obtain 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene as a colorless to pale yellow liquid. For higher purity, silica gel column chromatography can be employed.[7][8]
Expected Characterization
-
¹H NMR (CDCl₃, 400 MHz): The expected chemical shifts (δ, ppm) are approximately:
-
¹³C NMR (CDCl₃, 101 MHz): The expected chemical shifts (δ, ppm) are approximately:
-
Mass Spectrometry (EI): Expected molecular ion (M⁺) at m/z = 166, with a characteristic M+2 peak at m/z = 168 (approx. 32% intensity) due to the ³⁷Cl isotope.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.
-
3-Bromotoluene: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.[12][13][14]
-
Magnesium Turnings: Flammable solid. Contact with water releases flammable gases. Handle under an inert atmosphere.[9][15][16]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides upon storage and exposure to air. Harmful if swallowed and may cause drowsiness.[17][18][19][20]
-
2,3-Dichloropropene: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation and may cause respiratory irritation.[10][21][22][23]
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care.[6][24][25][26][27]
Emergency Procedures: Have appropriate fire extinguishing media (Class D for magnesium fires, dry chemical or CO₂ for solvent fires) readily available. An emergency eyewash and safety shower must be accessible.
References
-
1H- and 13C-NMR for - Rsc.org. Available at: [Link]
-
Safety Data Sheet: Diethyl ether - Carl ROTH. Available at: [Link]
-
Hydrochloric acid - SAFETY DATA SHEET. Available at: [Link]
-
Yield of preparation of Grignard reagent : r/chemhelp - Reddit. Available at: [Link]
-
Safety Data Sheet: Magnesium - Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - 3-Bromotoluene, 99% - Cole-Parmer. Available at: [Link]
-
Safety Data Sheet: diethyl ether - Chemos GmbH&Co.KG. Available at: [Link]
-
Material Safety Data Sheet - 2,3-Dichloro-1-propene, 98% - Cole-Parmer. Available at: [Link]
-
Magnesium Turnings and Foil - ESPI Metals. Available at: [Link]
-
SAFETY DATA SHEET Hydrochloric Acid, 31 – 36% - INEOS Group. Available at: [Link]
-
SAFETY DATA SHEET HYDROCHLORIC ACID 33% - Ecolab. Available at: [Link]
-
SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Available at: [Link]
-
Safety Data Sheet: Hydrochloric acid - Carl ROTH. Available at: [Link]
-
REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
-
Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex - PMC. Available at: [Link]
-
Safety Data Sheet: Magnesium - Carl ROTH. Available at: [Link]
- US2881225A - Preparation of grignard reagents - Google Patents.
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ResearchGate. Available at: [Link]
-
Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC. Available at: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
-
3-bromotoluene (C7H7Br), 100 grams - CP Lab Safety. Available at: [Link]
-
Common Name: 2,3-DICHLOROPROPENE HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
material safety data sheet - magnesium metal turnings - oxfordlabchem.com. Available at: [Link]
- Purification of allyl chloride - US5723703A - Google Patents.
-
PURIFICATION OF ALLYL CHLORIDE - European Patent Office - EP 0773915 B1. Available at: [Link]
Sources
- 1. US2881225A - Preparation of grignard reagents - Google Patents [patents.google.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Reaction of 1-aryl-3-chloropropenes with Grignard reagents. Nucleophilic substitution versus single-electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Allyl chloride(107-05-1) 13C NMR spectrum [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-chloro-3-phenylphenol [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
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- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. lookchem.com [lookchem.com]
- 17. researchgate.net [researchgate.net]
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- 25. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. youtube.com [youtube.com]
Application Notes and Protocols: Strategic Functionalization of the Allylic Chloride in 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the allylic chloride in 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. This versatile building block presents a key reactive handle for the introduction of diverse functionalities, enabling the synthesis of a wide array of complex molecules. This guide moves beyond simple procedural listings to explain the underlying chemical principles and strategic considerations for selecting the appropriate synthetic route. We will explore key transformations including nucleophilic substitution with carbon and heteroatom nucleophiles, and transition-metal-catalyzed cross-coupling reactions. Each section includes detailed, field-proven protocols, data interpretation guidelines, and mechanistic insights to empower researchers to confidently and successfully employ this substrate in their synthetic campaigns.
Introduction: The Synthetic Utility of a Bifunctional Allylic Chloride
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a valuable synthetic intermediate possessing two key reactive sites: an allylic chloride and a substituted aromatic ring. The allylic chloride is particularly attractive for its susceptibility to nucleophilic attack and its ability to participate in a variety of transition-metal-catalyzed reactions. This dual reactivity allows for sequential or orthogonal functionalization strategies, making it a powerful tool in the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and agrochemicals.
The strategic advantage of this substrate lies in the ability to selectively transform the allylic chloride moiety while preserving the aromatic ring for subsequent modifications, or vice versa. The electron-donating nature of the meta-methyl group on the benzene ring can subtly influence the reactivity of the allylic system. Understanding these electronic effects is crucial for predicting and controlling reaction outcomes.
Foundational Reaction Mechanisms: SN2 vs. SN2' Pathways
The functionalization of allylic chlorides predominantly proceeds through nucleophilic substitution pathways. Two primary mechanisms, SN2 and SN2', are in constant competition, and the reaction conditions dictate the regiochemical outcome.
-
SN2 Pathway: This is a direct, concerted displacement of the chloride leaving group by a nucleophile at the α-carbon.[1] This pathway is favored by sterically unhindered substrates and strong, "hard" nucleophiles.
-
SN2' Pathway: In this pathway, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond. This concerted mechanism is often favored with "softer" nucleophiles and can be influenced by the steric environment of the α-carbon.
The choice of nucleophile, solvent, and temperature are critical levers to control the regioselectivity of the substitution. For instance, organocuprates are known to favor the SN2' pathway.[2]
Caption: Competing SN2 and SN2' pathways for nucleophilic substitution.
Functionalization with Carbon Nucleophiles: Building Molecular Complexity
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The allylic chloride in our target molecule provides a prime electrophilic site for reactions with a variety of carbon-based nucleophiles.
Grignard Reagents: Direct Alkylation and Potential for Rearrangement
Grignard reagents (RMgX) are powerful "hard" nucleophiles that readily react with allylic halides.[3] The primary reaction is expected to be an SN2 displacement to form the corresponding alkylated product. However, the formation of isomeric products through allylic rearrangement is a known possibility and is influenced by steric factors.[4][5]
Protocol 1: Alkylation with a Grignard Reagent
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.).
-
Initiation: Add a small portion of a solution of the desired alkyl or aryl bromide (1.1 eq.) in anhydrous diethyl ether or THF. If the reaction does not initiate, a small crystal of iodine can be added.
-
Grignard Formation: Once the reaction has initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
Coupling Reaction: Cool the Grignard reagent solution to 0 °C. To this, add a solution of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Parameter | Value |
| Temperature | 0 °C to Room Temperature |
| Solvent | Anhydrous THF or Diethyl Ether |
| Typical Yield | 60-85% |
| Key Consideration | Potential for SN2' side products. |
Organocuprates (Gilman Reagents): Selective SN2' Addition
Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are "softer" nucleophiles compared to Grignard reagents.[6][7] This characteristic makes them highly effective for promoting SN2' reactions with allylic electrophiles, often with excellent regioselectivity.[2] This allows for the introduction of a new substituent at the terminal carbon of the allyl group, accompanied by a shift of the double bond.
Protocol 2: SN2' Alkylation with a Gilman Reagent
-
Preparation of Organolithium: In a flame-dried, two-necked flask under an inert atmosphere, dissolve the desired alkyl or aryl halide (2.0 eq.) in anhydrous diethyl ether. Cool the solution to -78 °C and add n-butyllithium (2.0 eq., solution in hexanes) dropwise. Stir for 30 minutes at this temperature.
-
Gilman Reagent Formation: In a separate flame-dried flask, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at -78 °C. To this suspension, add the freshly prepared organolithium solution via cannula. Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.
-
Coupling Reaction: Add a solution of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 eq.) in anhydrous diethyl ether to the Gilman reagent solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight. Monitor by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
| Parameter | Value |
| Temperature | -78 °C to Room Temperature |
| Solvent | Anhydrous Diethyl Ether |
| Typical Yield | 70-90% |
| Key Consideration | High regioselectivity for the SN2' product. |
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the allylic chloride functionality is an excellent substrate for these transformations. The Tsuji-Trost allylic substitution is a prominent example, allowing for the formation of C-C, C-N, and C-O bonds under mild conditions.[8][9]
Caption: Catalytic cycle of the Tsuji-Trost allylic substitution.
Protocol 3: Palladium-Catalyzed Allylic Amination
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5 mol%), and anhydrous toluene. Stir for 15 minutes at room temperature.
-
Reaction Setup: In a separate flask, dissolve 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 eq.), the desired amine (1.2 eq.), and a base (e.g., sodium tert-butoxide, 1.5 eq.) in anhydrous toluene.
-
Reaction Execution: Add the catalyst solution to the substrate solution via cannula. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Value |
| Catalyst | Pd₂(dba)₃ / Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 80-100 °C |
| Typical Yield | 75-95% |
Functionalization with Heteroatom Nucleophiles
The introduction of heteroatoms such as oxygen, nitrogen, and sulfur is crucial for tuning the physicochemical properties of molecules in drug discovery. The allylic chloride readily undergoes substitution with a variety of heteroatom nucleophiles.
Protocol 4: Synthesis of an Allylic Ether (Williamson Ether Synthesis)
-
Alkoxide Formation: In a round-bottom flask, dissolve the desired alcohol (1.5 eq.) in anhydrous THF. Add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Substitution Reaction: Add a solution of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 eq.) in anhydrous THF to the alkoxide solution.
-
Reaction Completion: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
Conclusion
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a highly valuable and versatile building block for organic synthesis. Its allylic chloride functionality provides a reliable handle for the introduction of a wide range of carbon and heteroatom-based substituents. By carefully selecting the reaction conditions and nucleophiles, researchers can control the regiochemical outcome, favoring either direct SN2 or rearranged SN2' products. Furthermore, the amenability of this substrate to powerful palladium-catalyzed cross-coupling reactions significantly expands its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and strategically utilize this compound in the synthesis of novel and complex molecules for a variety of applications.
References
- Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles. (n.d.). Google Books.
- Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023, March 28). Chemistry Steps.
- Palladium-catalyzed allylic substitution with (η6-arene-CH2Z)Cr(CO)(3)-based nucleophiles. (2011, December 21). PubMed.
- Reactions of organocopper reagents. (n.d.). Wikipedia.
- Palladium-Catalyzed Allylic Substitution with (η6-Arene–CH2Z)Cr(CO)3-Based Nucleophiles. (2011, November 2). Journal of the American Chemical Society.
- Allylic Rearrangement in formation of Grignard Reagent. (2020, February 20). Chemistry Stack Exchange.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021, March 19). ACS Publications.
- Allylic Grignard reagents in organic synthesis. (2020, July 28). YouTube.
- Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. (2019, June 21). PMC.
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- R2CuLi Organocuprates - Gilman Reagents. (2024, December 26). Chemistry Steps.
- Nucleophilic Substitution and β-Elimination. (n.d.). University of Illinois Chicago.
- Nucleophilic Substitution Reactions. (n.d.). BITS Pilani.
Sources
- 1. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 2. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Topic: Isolation of Acid-Sensitive Allylic Chlorides via Column Chromatography Document ID: TS-CHL-092 Role: Senior Application Scientist
Executive Summary & Chemical Context
The Challenge:
You are attempting to purify 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene . Structurally, this is a meta-substituted
Why this fails on standard silica:
This molecule contains an allylic chloride moiety. Silica gel (
-
Elimination: The silica catalyzes the loss of HCl, generating a conjugated diene (polymerization risk).
-
Hydrolysis: Trace moisture on the silica converts the chloride back to the starting alcohol.
The Solution: You cannot treat this as a standard purification. You must neutralize the stationary phase and control the thermal history of the fraction.
Protocol: The Neutralized Silica Workflow
Do not run a standard column. Follow this "Buffered Phase" protocol to prevent on-column decomposition.
Phase A: Column Preparation (The "Et3N Wash")
Standard silica (pH ~4-5) must be buffered to pH ~7-8.
| Step | Action | Technical Rationale |
| 1 | Slurry Preparation | Mix Silica Gel 60 with your starting eluent (e.g., 100% Hexanes). |
| 2 | The Buffer | Add 1% Triethylamine (Et3N) v/v to the slurry. Swirl gently. |
| 3 | Packing | Pour the slurry. Flush with 2-3 column volumes (CV) of the 1% Et3N/Hexane solution. |
| 4 | The Rinse | CRITICAL: Flush with 1 CV of pure Hexane (no Et3N) just before loading. |
| Why Rinse? | Excess Et3N in the fractions can catalyze polymerization during rotary evaporation or interfere with NMR. |
Phase B: Elution Strategy
-
Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1]
-
Gradient: 0%
5% EtOAc. (Keep polarity low; the chloride is non-polar). -
Flow Rate: High. Minimize residence time on the column.[2]
Phase C: Visualization (Decision Matrix)
Figure 1: Decision matrix for selecting the stationary phase based on compound stability.
Troubleshooting Guide (FAQ)
Issue 1: "My product streaks on the TLC plate and the column yield is low."
Diagnosis: Acid-catalyzed decomposition. The "streak" is likely the alcohol forming in situ or the diene polymerizing.
-
Fix: Did you use Triethylamine?
-
Yes: Increase Et3N to 2% or switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and often superior for allylic halides.
-
No: Reprocess the column using the Phase A protocol above.
-
Issue 2: "I see two spots close together. Which is my product?"
Diagnosis: Separation of Chloride vs. Alcohol.
-
The Chemistry: The starting material (alcohol) is capable of Hydrogen bonding. The product (chloride) is not.
-
Rf Rule of Thumb:
-
Product (Chloride): Higher Rf (e.g., 0.7 in 10% EtOAc/Hex). Moves with the solvent front.[3]
-
Impurity (Alcohol): Lower Rf (e.g., 0.3 in 10% EtOAc/Hex). Drags behind.
-
-
Action: Run a TLC co-spot. Stain with KMnO4 (The alkene will stain brown/yellow).
Issue 3: "The product turned into a solid/gel in the flask after evaporation."
Diagnosis: Styrenic Polymerization.
-
Cause: Concentrating styrenic derivatives without a stabilizer, especially if heated, triggers radical polymerization.
-
Fix:
-
Bath Temp: Never exceed 30°C on the rotovap.
-
Stabilizer: Add a few crystals of BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) to the receiving flask before evaporation.
-
Storage: Store neat at -20°C, shielded from light.
-
Data & Specifications
Solvent System Optimization Table
Based on typical
| Solvent System (Hex:EtOAc) | Expected Rf (Product) | Expected Rf (Alcohol Impurity) | Comment |
| 100 : 0 | 0.2 - 0.3 | 0.00 | Loading Solvent. Good for removing non-polar hydrocarbons. |
| 98 : 2 | 0.4 - 0.5 | 0.05 | Elution Start. Product begins to move. |
| 95 : 5 | 0.6 - 0.7 | 0.15 | Target Zone. Collect fractions here. |
| 90 : 10 | > 0.85 | 0.35 | Too Polar. Separation collapses; alcohol co-elutes. |
Experimental Workflow Diagram
Figure 2: End-to-end isolation workflow emphasizing acid-removal steps.
References
-
MIT OpenCourseWare. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Massachusetts Institute of Technology. Retrieved from [Link]
-
University of Rochester. (n.d.). Flash Chromatography Guide: Deactivating Silica Gel.[4] Retrieved from [Link]
-
Reich, H. J. (n.d.). Common Problems in Chromatography. University of Wisconsin-Madison. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational Method).[5]
Sources
Minimizing polymerization side reactions of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Technical Support Center: Handling & Stabilization of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Executive Technical Summary
Molecule Profile:
-
IUPAC Name: 3-Chloro-2-(3-methylphenyl)prop-1-ene[1]
-
Common Reference:
-(Chloromethyl)-m-methylstyrene derivative[1] -
Structure: A meta-tolyl ring attached to a 2-propenyl chloride moiety.
-
Critical Reactivity: This molecule contains a "Dual-Trigger" instability mechanism:
-
Styrenic Double Bond: Susceptible to radical polymerization (thermal/light).
-
Allylic Chloride: Highly labile C-Cl bond. Susceptible to ionization, leading to cationic polymerization initiated by trace acid (HCl) or Lewis acids.
-
The "Hidden Killer": While most researchers focus on radical inhibition (TBC), the primary cause of catastrophic failure for this specific class of molecules is often Acid-Catalyzed Cationic Polymerization . Hydrolysis or thermal elimination generates trace HCl, which acts as a catalyst for rapid, exothermic polymerization.[1]
Root Cause Analysis: The Polymerization Feedback Loop
To prevent polymerization, you must understand the mechanism. This molecule does not just polymerize; it "auto-accelerates."
Figure 1: The "Vicious Cycle" of polymerization. Note how HCl is regenerated and Heat triggers a secondary radical pathway.
Troubleshooting Guide (Q&A)
Scenario A: Storage & Stability
Q: My material was clear yesterday but is now viscous and slightly yellow. What happened? A: You likely have Acid-Catalyzed Oligomerization .
-
Diagnosis: Moisture entered the container, hydrolyzing a small fraction of the allylic chloride to release HCl. This HCl initiated cationic polymerization.
-
Immediate Action: Wash the material with cold 5% NaHCO₃ solution immediately to neutralize acid, dry over MgSO₄, and filter.[1]
-
Prevention: Store over anhydrous Potassium Carbonate (K₂CO₃) pellets. The solid base scavenges any generated HCl without reacting with the bulk monomer.
Q: Can I use TBC (4-tert-butylcatechol) as the only inhibitor? A: No. TBC only inhibits radical polymerization. It does not stop cationic polymerization triggered by acid.
-
Protocol: Use a "Dual-Inhibitor" system:
-
Radical Inhibitor: TBC (100–500 ppm). Note: TBC requires dissolved oxygen to work. Do not store under essentially oxygen-free nitrogen; use "lean air" (5-10% O₂) if possible, or ensure the headspace is not strictly anaerobic.[1]
-
Acid Scavenger: Solid K₂CO₃ (for storage) or Epoxides (e.g., 1,2-epoxybutane, 0.5%) for liquid phase stabilization (if compatible with downstream chemistry).[1]
-
Scenario B: Distillation & Purification
Q: The material polymerized in the column during vacuum distillation. Why? A: This is usually due to Thermal Stress + Metal Catalysis .
-
Factor 1: Stainless steel packing can act as a weak Lewis acid (Fe³⁺), initiating cationic polymerization at high temperatures.
-
Factor 2: The boiling point is high. If the pot temperature exceeds 100°C, thermal radical initiation overtakes the inhibitor.
-
Solution:
-
Vacuum: Must be < 1 mmHg (High Vacuum). Keep pot temp < 80°C.
-
Apparatus: Use glass packing (Raschig rings) or a wipe-film evaporator. Avoid metal mesh.
-
Inhibitor Drip: Do not just add inhibitor to the pot. Use an inhibitor bleed (TBC dissolved in high-boiler) at the top of the column to protect the rectification zone.
-
Scenario C: Reaction Optimization
Q: I'm synthesizing this via Grignard coupling, but the yield is low due to "tar" formation. A: The Grignard reagent is basic, but the magnesium salts (MgBrCl) generated are Lewis Acids .
-
Mechanism: Upon quenching, if the pH drops too low, or if Lewis acids persist, the product polymerizes.[1]
-
Fix:
-
Quench: Use saturated NH₄Cl (mild), not HCl.
-
Workup: Wash organic layer with dilute ammonia or bicarbonate to ensure pH > 7.
-
Add Inhibitor Early: Add TBC to the extraction solvent before concentrating the product.
-
Standard Operating Procedures (SOPs)
SOP 1: Stabilization Cocktail (Storage)
For long-term storage (> 24 hours), prepare the monomer as follows:
| Component | Concentration | Function | Mechanism |
| 4-tert-Butylcatechol (TBC) | 200–500 ppm | Radical Inhibitor | Traps carbon-centered radicals.[1] Requires O₂. |
| Potassium Carbonate (Solid) | 1–2% (w/w) | Acid Scavenger | Neutralizes HCl generated by hydrolysis/elimination. |
| Temperature | < 4°C | Kinetic Control | Slows all degradation pathways. |
Warning: If using epoxides (e.g., epichlorohydrin or propylene oxide) as acid scavengers, verify they do not interfere with subsequent nucleophilic substitution reactions.[1]
SOP 2: Safe Distillation Workflow
Follow this decision tree to ensure safe purification.
Figure 2: Decision tree for safe purification.
References
-
Polymerization Mechanisms of Allylic Halides
-
Inhibition of Styrene Derivatives
- Protocol: TBC is the industry standard for radical inhibition but requires oxygen.
-
Source:
-
Stabilization of Chloromethylstyrene (CMS)
- Data: Commercial CMS is stabilized with TBC and often stored with acid scavengers to prevent cross-linking.
-
Source:
-
Acid Scavenging in Alkyl Halides
-
Insight: Epoxides (e.g., 1,2-butylene oxide) act as acid acceptors to prevent autocatalytic decomposition of alkyl halides.[1]
-
Source:(General reference for mechanism).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene before handling.[1] High-energy polymerization can lead to vessel rupture.
Sources
Troubleshooting low conversion rates for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene precursors
Topic: Troubleshooting low conversion rates and instability during the synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also known as 3-methyl-α-(chloromethyl)styrene). Audience: Organic Chemists, Process Development Scientists.
Introduction: The Stability Paradox
The synthesis of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene presents a classic "stability paradox" in organic chemistry. You are synthesizing a molecule that contains both a styrenyl double bond (prone to acid-catalyzed polymerization) and a highly reactive allylic chloride (prone to hydrolysis and nucleophilic attack).
Low conversion rates in this synthesis are rarely due to thermodynamic limitations. Instead, they are typically kinetic arrests caused by catalyst deactivation or competitive degradation (polymerization/tars) that mimics low conversion by consuming the starting material into non-detectable oligomers.
This guide addresses the two primary synthetic routes:
-
Route A (Nucleophilic Substitution): Chlorination of 2-(3-methylphenyl)prop-2-en-1-ol.
-
Route B (Cross-Coupling): Nickel-catalyzed coupling of 3-tolylmagnesium bromide with 2,3-dichloropropene.
Module 1: Troubleshooting The Chlorination Route (Alcohol → Chloride)
Context: This is the most common pathway. The precursor is 2-(3-methylphenyl)prop-2-en-1-ol .
Diagnostic Logic Tree
Figure 1: Decision matrix for diagnosing failure modes in the chlorination of 2-arylallyl alcohols.
Frequently Asked Questions (FAQs)
Q1: I am using Thionyl Chloride (
) and the reaction turns into a black tar before completion. Why?
A: You are witnessing cationic polymerization .
The target molecule is an electron-rich styrene derivative. The byproduct of
-
Immediate Fix: Add a proton scavenger. Pyridine (1.1 eq) or Triethylamine (
) must be present before addition. -
Pro Tip: If the base slows the reaction too much, switch to the Appel Reaction (
+ or Hexachloroacetone). This proceeds under neutral conditions, preserving the styrene bond [1].
Q2: My conversion stalls at ~70% despite excess
.
A: This is likely due to ion-pair collapse failure or HCl saturation .
In the absence of a catalyst,
-
The Fix: Add Dimethylformamide (DMF) (1-5 mol%). DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than alone. It rapidly converts the alcohol to the chloride at lower temperatures [2].
Q3: The product decomposes during purification on silica gel.
A: Allylic chlorides are highly reactive electrophiles. Acidic sites on silica gel can catalyze hydrolysis (reverting to alcohol) or polymerization.
-
Protocol Adjustment: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. Alternatively, use Neutral Alumina (Activity Grade III) for purification.
Module 2: Troubleshooting The Coupling Route (Grignard + Dichloropropene)
Context: Coupling 3-methylphenylmagnesium bromide with 2,3-dichloropropene .
Mechanistic Insight
The challenge here is Regioselectivity . 2,3-dichloropropene has two electrophilic sites:
-
Vinylic Chloride (
): Harder to attack via , requires metal insertion (Oxidative Addition). -
Allylic Chloride (
): Very susceptible to direct attack.
Target Product Requirement: You need the Grignard to attack the Vinylic position (C2) while leaving the Allylic chloride (C3) intact.
Q4: I am getting a mixture of products. Which catalyst favors the target?
A: You must use a catalyst that favors oxidative addition into the
-
Recommendation: Use
or . -
The Trap: If you use uncatalyzed conditions or copper catalysis (
), the Grignard will preferentially attack the allylic chloride via or , yielding the useless isomer 2-chloro-3-(3-methylphenyl)prop-1-ene . -
Critical Control: Keep the temperature low (0°C to -10°C) to suppress the background
reaction at the allylic position.
Module 3: Experimental Protocols
Protocol A: Optimized Appel Chlorination (Recommended for High Purity)
Best for avoiding polymerization.
| Parameter | Specification | Note |
| Reagents | Alcohol (1.0 eq), | |
| Solvent | Dichloromethane (DCM) | Anhydrous required. |
| Temp | 0°C | Exothermic initiation. |
| Time | 2 - 4 Hours | Monitor by TLC. |
Step-by-Step:
-
Dissolve 2-(3-methylphenyl)prop-2-en-1-ol (10 mmol) and
(15 mmol) in dry DCM (50 mL). -
Cool to 0°C under Argon.
-
Add
(12 mmol) portion-wise over 20 minutes. Do not add all at once to control exotherm. -
Allow to warm to Room Temperature (RT).
-
Workup: Add Hexanes (50 mL) to precipitate Triphenylphosphine oxide (
). Filter through a celite pad. -
Concentrate filtrate. Purify via flash chromatography (Neutral Alumina, 0-5% EtOAc/Hexanes).
Protocol B: Buffered Thionyl Chloride Method (Scalable)
Best for larger batches where
-
Dissolve Alcohol (1.0 eq) and Triethylamine (1.2 eq) in DCM.
-
Cool to -10°C .
-
Add
(1.1 eq) dropwise. -
Stir at 0°C for 1 hour.
-
Quench: Pour into ice-cold saturated
. -
Warning: Do not wash with strong acid (HCl) during workup; it will polymerize the product.
References
-
Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 14(12), 801–811.
- Kikugawa, Y., & Makino, T. (1988). "Reaction of alcohols with thionyl chloride in the presence of dimethylformamide." Journal of Organic Chemistry.
-
Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides." Pure and Applied Chemistry, 52(3), 669–679.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Sources
Solvent selection for maximizing 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene stability
The following technical guide addresses the stability and solvent selection for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also known as m-methyl-
Executive Summary: The Stability Paradox
Researchers often underestimate the lability of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. Structurally, it possesses a "perfect storm" of reactivity:
-
Allylic & Benzylic C-Cl Bond: The chloride leaving group is activated by both the double bond and the aromatic ring, making it extremely prone to solvolysis (SN1/SN2) and hydrolysis .
-
Styrenic Double Bond: The alkene is susceptible to radical polymerization, which can be initiated thermally or by trace acids (HCl) generated from hydrolysis.
Core Directive: Stability is maintained only by excluding water , neutralizing acid , and preventing radical initiation .
Troubleshooting Guide (Q&A)
Q1: Why does my compound degrade rapidly in Methanol or Ethanol, even at low temperatures?
Diagnosis: Solvolysis (Nucleophilic Substitution).[1] Technical Explanation: Your solvent selection is driving degradation. This molecule contains a highly electrophilic carbon at the allylic position. In protic solvents like methanol (MeOH) or ethanol (EtOH), the solvent acts as a nucleophile. Even without base, the solvent attacks the C-Cl bond (solvolysis), displacing the chloride to form an ether (e.g., methyl ether in MeOH) and releasing Hydrogen Chloride (HCl) .
-
The Cascade Effect: The released HCl is not just a byproduct; it acts as a catalyst for cationic polymerization of the styrene double bond, turning your clear oil into a viscous yellow gum.
Corrective Action:
-
IMMEDIATELY STOP using alcohols for storage or dissolution unless they are reactants.
-
Switch to: Non-nucleophilic, aprotic solvents (e.g., Toluene, Hexane, or stabilized Dichloromethane).
Q2: The solution turned yellow and cloudy after 24 hours in Dichloromethane (DCM). Is it contaminated?
Diagnosis: Acid-Catalyzed Decomposition (Autocatalysis). Technical Explanation: Standard DCM often contains trace HCl or decomposes slightly over time to generate it. The cloudiness is likely a polymer precipitating or an HCl-induced oligomer. The yellow color suggests the formation of conjugated polyenes via HCl elimination. The Mechanism:
-
Trace water hydrolyzes a fraction of the molecule
HCl. -
HCl protonates the double bond
Carbocation. -
Carbocation attacks another monomer
Dimer/Polymer.
Corrective Action:
-
Stabilize the Solvent: Store your DCM solution over anhydrous Potassium Carbonate (
) or add a trace of Propylene Oxide (0.1-1%) as an acid scavenger. -
Filtration: Pass the DCM through a small pad of basic alumina before use to remove acid traces.
Q3: Can I use DMSO to dissolve it for biological assays?
Diagnosis: High Risk of Oxidation (Kornblum-type).
Technical Explanation:
Dimethyl Sulfoxide (DMSO) is nucleophilic at the oxygen atom. At room temperature or upon mild heating, DMSO can displace the allylic chloride. This intermediate can then decompose to an
Corrective Action:
-
Preferred Alternative: Dimethylacetamide (DMAc) or Acetonitrile (ACN) are safer polar aprotic choices, provided they are strictly anhydrous.
-
If DMSO is mandatory: Prepare solutions immediately before use and keep on ice. Do not store.
Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the specific allylic-benzylic motif.
| Solvent Class | Recommended Solvents | Stability Rating | Technical Notes |
| Hydrocarbons | Toluene , Cyclohexane, Heptane | High (Preferred) | Inert. Toluene is ideal as it azeotropes water away. Heptane allows precipitation of polar impurities. |
| Chlorinated | DCM, Chloroform | Medium | Must be stabilized. Amylene-stabilized DCM is preferred over ethanol-stabilized. Store over basic alumina. |
| Ethers | THF, MTBE, 1,4-Dioxane | Medium-Low | Risk of peroxide formation (radical initiators). THF is hygroscopic; wet THF causes rapid hydrolysis. |
| Polar Aprotic | Acetonitrile, Acetone | Medium | Acceptable for short term. Acetone can undergo aldol condensation if basic impurities are present. |
| Protic | Methanol, Ethanol, Water | Critical Failure | DO NOT USE. Causes rapid solvolysis and HCl generation. |
| Nucleophilic | DMSO, DMF, Pyridine | Low | Risk of SN2 substitution or oxidation. Pyridine may form pyridinium salts. |
Experimental Protocols
Protocol A: Solvent Stabilization & Storage System
To be used for long-term storage of stock solutions.
-
Selection: Choose Anhydrous Toluene (Water content <50 ppm).
-
Inhibitor Addition: Add 4-tert-Butylcatechol (TBC) at 10-50 ppm. This scavenges free radicals and prevents polymerization of the styrene moiety.
-
Acid Scavenging: Add a few granules of Anhydrous Sodium Bicarbonate (
) or Potassium Carbonate ( ) to the vial. This neutralizes any HCl generated from incidental hydrolysis. -
Atmosphere: Flush the headspace with Argon (heavier than air) to exclude moisture and oxygen.
-
Temperature: Store at -20°C .
Protocol B: Rapid Purity Check (TLC)
Since HPLC solvents often induce degradation, use this TLC method.
-
Stationary Phase: Silica Gel 60
(Neutralized). Note: Pre-wash plate with 1% Triethylamine in hexane if the compound degrades on acidic silica. -
Mobile Phase: 5% Ethyl Acetate in Hexane.
-
Visualization: UV (254 nm).
-
Interpretation:
-
Single Spot (
): Intact Allylic Chloride. -
Baseline Spot: Polymer/Oligomer.
-
Lower Spot (
): Hydrolyzed Alcohol (Allylic Alcohol).
-
Mechanistic Visualization
The diagram below illustrates the "Cycle of Degradation" caused by improper solvent selection. Note how water acts as the trigger for an autocatalytic loop.
Figure 1: The Autocatalytic Degradation Loop. Moisture generates HCl, which catalyzes polymerization.
References
-
Solvolysis Mechanisms : Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link
-
Allylic Chloride Reactivity : DeWolfe, R. H., & Young, W. G. (1956). Substitution and Rearrangement Reactions of Allylic Compounds. Chemical Reviews. Link
-
Styrene Stabilization : Sigma-Aldrich Technical Bulletin. (2023).[2][3] Stabilization of Styrene and Derivatives. Link
-
Kornblum Oxidation (DMSO Hazard) : Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. Journal of the American Chemical Society. Link
- Handling Acid-Sensitive Chlorides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent drying protocols).
Sources
Technical Support Center: Identifying and Mitigating Decomposition of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Introduction: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a substituted allylic chloride, a class of compounds known for their utility in organic synthesis and, concurrently, their notable reactivity. The allylic C-Cl bond is susceptible to various transformations, often leading to the formation of impurities and degradation products during synthesis, purification, and storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to identify potential decomposition products, understand the mechanisms behind their formation, and implement strategies to mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing unexpected impurities in my sample of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. What are the most likely decomposition products?
Answer: The primary reactive site in your compound is the allylic chloride. Its decomposition is typically driven by hydrolysis, oxidation, and thermal stress. Based on its structure, you should prioritize screening for the following compounds:
Table 1: Common Decomposition Products and Their Origin
| Potential Product | Chemical Name | Molecular Weight ( g/mol ) | Likely Decomposition Pathway |
| Primary Hydrolysis Product | 1-(3-Hydroxyprop-1-en-2-yl)-3-methylbenzene | 148.20 | Hydrolysis |
| Primary Oxidation Product | 1-(3-methylphenyl)propan-2-one | 148.20 | Oxidative Cleavage |
| Thermal Elimination Product | 1-(Propa-1,2-dien-1-yl)-3-methylbenzene | 130.19 | Dehydrochlorination |
| Dimerization Product | Varies | ~302.46 | Self-reaction of intermediates |
These products arise from the inherent reactivity of the allylic system. Hydrolysis can occur with even trace amounts of water in solvents or from atmospheric moisture.[1][2] Oxidation is often initiated by air, especially under light or at elevated temperatures, while thermal decomposition can lead to elimination or more complex radical-based reactions.[3][4][5]
FAQ 2: What is the chemical mechanism that makes this compound so susceptible to degradation, particularly hydrolysis?
Answer: The high reactivity of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is a direct consequence of the electronic nature of the allylic system. The C-Cl bond is readily cleaved because the resulting carbocation intermediate is significantly stabilized by resonance.
This process typically follows a unimolecular nucleophilic substitution (Sₙ1) mechanism.[6][7][8] The rate-determining step is the spontaneous dissociation of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge is delocalized across two carbon atoms, which drastically lowers the activation energy for this process compared to a standard alkyl chloride.[8] Once formed, this highly reactive intermediate is rapidly captured by any available nucleophile, such as water, leading to the corresponding alcohol.
Caption: Sₙ1 mechanism for the hydrolysis of the title compound.
FAQ 3: How can I prevent or minimize the decomposition of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene during storage and experiments?
Answer: Minimizing degradation requires careful control of the compound's environment. The key is to exclude water, oxygen, light, and excessive heat.
Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Container: Use an amber glass vial or a container protected from light to prevent photodecomposition. Ensure the container has a tight-fitting cap with a PTFE liner.
Experimental Handling Best Practices:
-
Use Anhydrous Solvents: Always use freshly distilled or commercially available anhydrous solvents to minimize the risk of hydrolysis.
-
Inert Reaction Conditions: For reactions requiring extended periods or heating, conduct them under an inert atmosphere.
-
Control Temperature: Avoid unnecessarily high temperatures, as this can accelerate thermal decomposition.[5][9] If heating is required, do so for the minimum time necessary.
-
Avoid Protic/Nucleophilic Reagents: Be mindful that alcohols, amines, and other nucleophilic reagents can react with your compound, leading to byproducts. If they are not part of the desired reaction, they should be rigorously excluded.
FAQ 4: What is the recommended analytical workflow for identifying and quantifying these decomposition products?
Answer: A multi-step analytical approach is essential for the unambiguous identification and quantification of potential impurities. The combination of chromatographic separation with mass spectrometric and spectroscopic detection provides the most robust data.
The recommended workflow begins with a high-resolution separation, followed by structural elucidation of any detected impurities.
Caption: Recommended workflow for impurity identification.
This systematic process ensures that you not only detect and quantify known decomposition products but are also equipped to identify novel or unexpected impurities. Gas chromatography-mass spectrometry (GC-MS) is the primary tool of choice due to the volatility of the expected compounds.[10][11]
Detailed Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol is designed to prepare the sample for screening, minimizing the risk of further degradation during the process.
-
Solvent Selection: Choose a high-purity, anhydrous, non-protic solvent in which the starting material and expected products are soluble (e.g., Dichloromethane, Ethyl Acetate, or Hexane).
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the sample into a clean, dry 10 mL volumetric flask.
-
Dilution: Dissolve the sample and dilute to the mark with the chosen anhydrous solvent to create a 1 mg/mL stock solution.
-
Working Solution: Perform a further 1:100 dilution of the stock solution in a GC vial to obtain a final concentration of approximately 10 µg/mL.
-
Analysis: Immediately cap the vial and proceed with GC-MS analysis to prevent solvent evaporation or water absorption.
Protocol 2: Recommended GC-MS Method Parameters
These are starting parameters and may require optimization based on the specific instrument and column used.
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Column: A non-polar or mid-polar capillary column is recommended (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 50:1 (adjust as needed for concentration).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
References
-
Hatch, L. F., & Estes, R. R. (1946). Allylic Chlorides. I. Catalytic Hydrolysis of Allyl Chloride. Journal of the American Chemical Society, 68(9), 1788-1790. [Link]
-
Quora. (2017). Why are allyl chlorides hydrolysed much more easily than vinyl halides? [Link]
-
Leffek, K. T., & Matheson, A. F. (1969). Effect of pressure on the rates of hydrolysis of allyl chlorides. Canadian Journal of Chemistry, 47(8), 1369-1374. [Link]
-
Shaalaa.com. (2025). Explain the following briefly. Allyl chloride is hydrolysed readily as compared to 1-chloropropane. Chemistry (Theory). [Link]
- Hearne, G. W., & La France, D. S. (1966). U.S. Patent No. 3,287,413. Washington, DC: U.S.
-
Olin Epoxy. (n.d.). ALLYL CHLORIDE. [Link]
-
Chemcess. (2025). Allyl Chloride: Properties, Production, Reactions And Uses. [Link]
-
Hoh, E., & Mastovska, K. (2008). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 26(4). [Link]
- Mitsui Chemicals, Inc. (2002). EP Patent No. 1,191,007.
-
Adrian, L., & Fetzner, S. (2000). Anaerobic decomposition of halogenated aromatic compounds. FEMS Microbiology Reviews, 24(1), 1-20. [Link]
-
American Chemical Society. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]
-
Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Allyl Compounds. [Link]
-
McCarry, B. E., et al. (2014). Identification of the Halogenated Compounds Resulting from the 1997 Plastimet Inc. Fire in Hamilton, Ontario, using Comprehensive Two-Dimensional Gas Chromatography and (Ultra)High Resolution Mass Spectrometry. McMaster Experts. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7251-7254. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Open Research Newcastle. [Link]
-
ResearchGate. (2015). Formation of chlorobenzenes by oxidative thermal decomposition of 1,3-dichloropropene. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3287413A - Hydrolysis of allylic halides - Google Patents [patents.google.com]
- 3. olinepoxy.com [olinepoxy.com]
- 4. chemcess.com [chemcess.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. shaalaa.com [shaalaa.com]
- 9. EP1191007B1 - Process for production of allyl chloride - Google Patents [patents.google.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Steric Hindrance in 2-Arylallyl Chloride Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (commonly referred to as 2-(m-tolyl)allyl chloride).
Because this molecule features a 1,1-disubstituted alkene system coupled with a bulky meta-tolyl group at the C2 position, it presents severe steric challenges. This steric shield impedes both the oxidative addition of transition metals during cross-coupling and the direct backside attack of nucleophiles during substitution. This guide synthesizes field-proven methodologies to bypass these structural roadblocks.
Quantitative Data Summary: Reaction Optimization
The following table summarizes the performance of various catalytic systems when reacting with 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, highlighting the causality between catalyst choice and reaction outcomes.
| Reaction Type | Catalyst / Additive | Nucleophile | Major Structural Challenge | Typical Yield | Regioselectivity (α:γ) |
| Direct Alkylation | None | Alkyl-MgBr | Steric block at α-carbon | < 30% | 10:90 (Favors SN2') |
| Directed Alkylation | CuCN·2LiCl (10 mol%) | Alkyl-MgBr | Control of nucleophile trajectory | > 85% | 95:5 (Favors SN2) |
| Standard Suzuki | Pd(PPh3)4 (5 mol%) | Aryl-B(OH)2 | Stalled Oxidative Addition | < 15% | N/A |
| Hindered Suzuki | Pd-PEPPSI-IPent (2 mol%) | Aryl-B(OH)2 | Catalyst Deactivation | > 90% | N/A |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my Suzuki-Miyaura cross-couplings with this substrate stall at the starting material phase?
The Causality: Standard palladium catalysts (e.g., Pd(PPh3)4) rely on rigid phosphine ligands. When the active Pd(0) species attempts to insert into the C-Cl bond of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, it forms a 2-(m-tolyl)-π-allyl palladium intermediate. The steric bulk of the m-tolyl group at the central carbon severely clashes with the bulky phosphines, raising the activation energy of oxidative addition and stalling the catalytic cycle[1]. The Solution: Transition to "bulky-yet-flexible" N-heterocyclic carbene (NHC) precatalysts, such as [Pd-PEPPSI-IPent] . The flexible steric bulk of the IPent ligand forces the palladium center to remain monoligated (PdL), providing an open, highly reactive coordination site that easily accommodates the hindered allylic chloride[2].
Q2: How can I control regioselectivity to prevent SN2' isomeric impurities during nucleophilic substitution?
The Causality: When using hard nucleophiles (like standard Grignard reagents), the m-tolyl group physically blocks the direct SN2 trajectory to the allylic α-carbon. Consequently, the nucleophile attacks the less hindered terminal γ-carbon of the double bond, resulting in an undesired SN2' allylic rearrangement. The Solution: Utilize a soft copper catalyst. By adding CuCN·2LiCl to your Grignard reagent, you generate a softer cyanocuprate intermediate. This soft nucleophile pre-coordinates to the π-system of the alkene. This metal-alkene coordination directs the delivery of the alkyl group selectively to the α-carbon via a highly organized cyclic transition state, bypassing the steric block and yielding the desired SN2 product[3].
Q3: I am observing significant homocoupling and β-hydride elimination byproducts. How do I suppress these?
The Causality: Slow transmetalation rates—caused by steric crowding—allow the π-allyl palladium intermediate to undergo side reactions like β-hydride elimination. Furthermore, harsh bases (like KOtBu) can induce direct elimination of the allylic chloride. The Solution: Use a highly active, sterically accommodating catalyst like [IPr#-PEPPSI] to accelerate the transmetalation and reductive elimination steps[4]. Pair this with a mild base such as K2CO3 or Cs2CO3 in an isopropanol/water mixture to suppress base-induced degradation[1].
Reaction Pathway Visualizations
Regioselectivity pathways in nucleophilic substitution of 2-(m-tolyl)allyl chloride.
Pd-PEPPSI-IPent catalytic cycle overcoming steric hindrance in cross-coupling.
Validated Experimental Protocols
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling
This protocol utilizes a highly active NHC-palladium system to force oxidative addition into the hindered allylic C-Cl bond.
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 equiv), the desired arylboronic acid (1.5 equiv), finely milled anhydrous K2CO3 (2.0 equiv), and[Pd-PEPPSI-IPent] precatalyst (2 mol%).
-
Solvent Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Inject degassed isopropanol (to achieve a 0.2 M substrate concentration) under positive argon pressure.
-
Reaction: Stir the reaction mixture vigorously at 60 °C for 12 hours.
-
Validation/Monitoring: Monitor the reaction via GC-MS. The disappearance of the starting material validates that the monoligated Pd(0) species has successfully overcome the steric shield of the m-tolyl group[2].
-
Workup: Cool the mixture to room temperature, quench with deionized water, and extract three times with ethyl acetate. Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via flash column chromatography on silica gel.
Protocol B: Regioselective Cu-Catalyzed Allylic Alkylation
This protocol utilizes a soft copper catalyst to prevent SN2' rearrangement, ensuring attack at the sterically hindered α-carbon.
-
Catalyst Activation: Flame-dry a two-neck round-bottom flask and purge with argon. Add CuCN (10 mol%) and anhydrous LiCl (20 mol%). Flame dry the salts gently under high vacuum, then cool to room temperature.
-
Cuprate Formation: Add anhydrous THF to form a clear, pale-yellow solution of the CuCN·2LiCl complex. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Slowly add the Grignard reagent (RMgBr, 1.2 equiv) dropwise. Stir for 30 minutes at -78 °C to form the active, soft cyanocuprate intermediate.
-
Substrate Injection: Dropwise add a solution of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (1.0 equiv) in anhydrous THF.
-
Reaction: Gradually warm the reaction mixture to 0 °C over 2 hours. The slow warming ensures the cuprate remains coordinated to the π-system, directing the alkyl delivery exclusively to the α-carbon[3].
-
Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH4Cl. Extract with diethyl ether, wash the organic layer with brine, dry over Na2SO4, and concentrate for purification.
References[4] [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions - NIH -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10419163/[1] Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions (Citing Littke & Fu: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides) - ResearchGate -https://www.researchgate.net/publication/26880880_Simple_AminePdOAc_2_-Catalyzed_Suzuki_Coupling_Reactions_of_Aryl_Bromides_under_Mild_Aerobic_Conditions[3] Pd-Catalyzed Asymmetric Allylic Substitution Cascade via Desymmetrization for the Construction of Chiral Polyheterocycles (Citing Trost BM: Pd asymmetric allylic alkylation) - Thieme Connect -https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-2381-8575.pdf[2] Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI -https://www.mdpi.com/2304-6740/7/6/78/htm
Sources
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for mapping the proton environments within a molecule. This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, a compound of interest for its potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a comparative approach, dissecting the expected spectral features by examining structurally related analogs and fundamental NMR principles.
The Structural Blueprint: Understanding 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
The molecule in focus, 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, possesses a unique combination of structural motifs: a 1,3-disubstituted benzene ring (m-xylene derivative), a vinylic group, and a chloromethyl group. Each of these components imparts distinct electronic effects that influence the chemical shifts of the neighboring protons. Understanding these influences is key to accurately predicting and interpreting the ¹H NMR spectrum.
A Comparative Analysis: Learning from Structural Analogs
To build a robust prediction for the ¹H NMR spectrum of our target compound, we will examine the experimental data of two key structural fragments: 3-methylstyrene and 2,3-dichloroprop-1-ene.
The Aromatic Region: Insights from 3-Methylstyrene
3-Methylstyrene provides a valuable model for the substituted benzene ring in our target molecule. The aromatic protons of 3-methylstyrene exhibit a complex multiplet in the range of δ 7.0-7.3 ppm. The methyl group, being an electron-donating group, causes a slight upfield shift of the aromatic protons compared to unsubstituted styrene. For 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, we can anticipate a similar pattern for the four aromatic protons on the 3-methylphenyl ring.
The Vinylic and Allylic Regions: Clues from 2,3-Dichloroprop-1-ene
The 2,3-dichloroprop-1-ene fragment offers critical insights into the chemical shifts of the vinylic and allylic protons. In 2,3-dichloroprop-1-ene, the two vinylic protons are non-equivalent and appear as distinct signals. The proton geminal to the chlorine atom is expected to be significantly downfield due to the deshielding effect of the electronegative halogen. The allylic protons (CH₂Cl) will also be deshielded by the adjacent chlorine atom.
Predicted ¹H NMR Spectrum of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
By synthesizing the information from our comparative analysis and established NMR principles, we can predict the ¹H NMR spectrum of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. The expected chemical shifts are summarized in the table below.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Aromatic Protons (Ar-H) | 7.0 - 7.4 | Multiplet | Similar to 3-methylstyrene, with complex splitting due to ortho, meta, and para couplings. |
| Vinylic Protons (=CH₂) | 5.2 - 5.6 | Singlets (or narrow doublets) | The two vinylic protons are diastereotopic and will likely appear as two distinct singlets or narrow doublets due to geminal coupling. Their chemical shift is influenced by the adjacent aromatic ring and chlorine atom. |
| Allylic Protons (-CH₂Cl) | ~ 4.2 | Singlet | Deshielded by the adjacent chlorine atom. Expected to be a singlet as there are no adjacent protons to couple with. |
| Methyl Protons (-CH₃) | ~ 2.3 | Singlet | Typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To validate these predictions, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum.
Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene for structural verification.
Materials:
-
1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity of each signal to determine the number of neighboring protons.
-
Visualizing Proton Environments and Chemical Shift Regions
The following diagram illustrates the distinct proton environments in 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene and their corresponding expected regions in the ¹H NMR spectrum.
Caption: Predicted ¹H NMR chemical shift regions for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Conclusion
References
-
PubChem. 2,3-Dichloropropene | C3H4Cl2 | CID 6565. [Link]
- Filo. Make a rough estimation of the 1H NMR spectrum for individual compounds.
Comparative Guide: 13C NMR Structural Validation of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Topic: Comparative Structural Validation of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene via 13C NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pharmacophores and advanced materials, 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also known as m-methyl-
This guide compares the 13C NMR spectral performance of this molecule against its primary structural isomers and precursors. While 1H NMR provides rapid integration data, 13C NMR is the superior method for definitive structural validation due to its ability to resolve quaternary carbons and distinguish regioisomers through signal counting (symmetry analysis).
Strategic Analysis: Why 13C NMR is the Gold Standard
For this specific substituted styrene, 1H NMR often suffers from signal overlap in the aromatic region (6.9–7.3 ppm) and ambiguity in assigning the vinyl protons. 13C NMR offers distinct advantages:
-
Regioisomer Differentiation (Symmetry): The definitive method to distinguish the target meta-isomer from the para-isomer is the count of unique aromatic carbon signals (6 vs. 4).
-
Quaternary Carbon Resolution: The ipso-carbons (C1 and C3) and the vinyl quaternary carbon (C2') are invisible in standard 1H NMR but appear as distinct, sharp peaks in 13C NMR (~138–142 ppm).
-
Impurity Detection: The chemical shift of the chloromethyl carbon (~47 ppm) is highly sensitive, allowing easy differentiation from the alcohol precursor (~65 ppm) or methyl ether byproducts.
Comparative Matrix: Analytical Methods
| Feature | 13C NMR (Recommended) | 1H NMR | IR Spectroscopy |
| Isomer ID (m vs p) | High (Signal Count) | Low (Splitting patterns complex) | Medium (Out-of-plane bends) |
| Quaternary C Detection | Direct | Indirect (HMBC req.) | N/A |
| Purity (Alcohol impurity) | High (>20 ppm shift diff) | Medium (Overlap likely) | Medium (OH stretch) |
| Solvent Requirement | High Conc. (>20 mg) | Low Conc. (<5 mg) | Neat/KBr |
Detailed Spectral Analysis
Predicted Chemical Shift Data
The following table synthesizes experimental data from analogous styrene derivatives, applying substituent additivity rules for the meta-methyl and
Target Molecule: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
Solvent: Chloroform-d (
| Carbon Position | Type | Predicted Shift ( | Diagnostic Note |
| C-3' | 46.5 – 48.0 | Distinctive allylic chloride. Shifts to ~65 ppm if hydrolyzed to alcohol. | |
| C-1' | 114.0 – 116.5 | Terminal alkene. | |
| Ar-C2 | Ar-CH | 126.0 – 127.5 | "Island" carbon between substituents. Key for meta ID. |
| Ar-C4, C5, C6 | Ar-CH | 128.0 – 129.5 | Clustered aromatic signals. |
| Ar-C3 | Ar-Cq ( | 137.5 – 138.5 | Quaternary. |
| Ar-C1 | Ar-Cq (Vinyl) | 139.0 – 140.5 | Quaternary. |
| C-2' | 141.5 – 143.0 | Vinyl quaternary carbon. Most deshielded aliphatic. | |
| Ar- | 21.3 – 21.5 | Toluene-like methyl group. |
Critical Comparison: Distinguishing Isomers
The most common challenge in developing this scaffold is separating the meta product from para impurities.
-
The Meta Signature (Target):
-
Symmetry: None (
). -
Aromatic Signals: 6 distinct peaks .
-
Pattern: You will see 4 CH signals and 2 quaternary signals in the 125–140 ppm range.
-
-
The Para Alternative (Impurity):
-
Symmetry:
axis through the substituents. -
Aromatic Signals: 4 distinct peaks (2 equivalent CH pairs, 2 quaternary).
-
Pattern: The intensity of the CH peaks will be roughly double that of the meta CH peaks (if 1:1 mixture), but in a pure para spectrum, you simply count fewer lines.
-
Critical Comparison: Precursor Analysis
During synthesis (e.g., from
-
Target (Chloride): Signal at ~47 ppm .
-
Precursor (Alcohol): Signal at ~65 ppm .
-
Side Product (Ether): Signal at ~72 ppm (if quenched with methanol).
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.
Reagents:
-
Analyte: ~30–50 mg of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
-
Solvent: 0.6 mL
(99.8% D) with 0.03% TMS (v/v).
Instrument Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Reasoning: Quaternary carbons (C1, C3, C2') have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.
-
Number of Scans (NS): Minimum 512 scans (preferably 1024) to resolve the quaternary carbons from baseline noise.
-
Spectral Width: 240 ppm (to capture carbonyl impurities if present).
-
Temperature: 298 K (25°C).
Data Processing:
-
Line Broadening (LB): 1.0 Hz (improves S/N for quaternary carbons).
-
Referencing: Set
triplet center to 77.16 ppm .
Structural Validation Workflow (Logic Diagram)
The following decision tree illustrates the logic for validating the structure using 13C NMR data.
Caption: Logical workflow for distinguishing the target meta-isomer from para-isomers and hydrolysis products using 13C NMR chemical shifts and signal counting.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules and chemical shift prediction).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1][2]
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on substituent effects in styrenes).
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (General reference for styrene derivative spectra).
Sources
GC-MS Analysis and Fragmentation Profiling of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene: A Column Performance Comparison Guide
As a Senior Application Scientist in chromatographic method development, I frequently encounter the analytical challenges posed by halogenated allylic aromatics. Compounds like 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene (also known as 3-chloro-2-(m-tolyl)prop-1-ene) are critical intermediates in drug development and materials science. However, analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) requires navigating two distinct hurdles: interpreting a highly labile fragmentation signature and resolving the target molecule from its closely related ortho and para isomers.
This guide objectively compares the chromatographic performance of non-polar versus polar GC columns for this specific application, while detailing the chemical causality behind its mass spectral fragmentation.
The Causality of EI-MS Fragmentation
Understanding the 70 eV Electron Ionization (EI) fragmentation pattern of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is essential for accurate peak identification. The fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting carbocations.
-
The Molecular Ion (
): The intact molecular ion appears at m/z 166 and 168. Due to the natural isotopic abundance of chlorine ( Cl and Cl), these peaks exhibit a characteristic ~3:1 intensity ratio. However, this molecular ion peak is typically weak. -
Primary Allylic Cleavage (Base Peak): The dominant fragmentation pathway is the homolytic cleavage of the C–Cl bond, resulting in the loss of a chlorine radical (35 Da). This forms a cation at m/z 131 . This cleavage is highly favored because the resulting 2-(3-methylphenyl)allyl cation is extensively stabilized by resonance across both the allylic double bond and the aromatic ring[1].
-
Secondary Rearrangements: The m/z 131 ion undergoes further degradation. The loss of a methyl radical yields a substituted indenyl-like cation at m/z 116. Alternatively, structural rearrangement and loss of acetylene (
) lead to the formation of a methyltropylium ion (m/z 105) and subsequently a tropylium ion (m/z 91), which are hallmark indicators of alkylbenzene derivatives.
70 eV EI-MS fragmentation mechanism of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
Product Comparison: DB-5ms vs. DB-WAX
During synthesis, the meta-isomer (1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene) often co-elutes with trace amounts of its ortho and para structural isomers. Choosing the right stationary phase is a trade-off between absolute MS sensitivity and isomeric resolution[2].
The Non-Polar Approach: DB-5ms (5% Phenyl-methylpolysiloxane)
The DB-5ms column separates analytes primarily by boiling point. Because the ortho, meta, and para isomers of this compound have nearly identical boiling points, a DB-5ms column struggles to achieve baseline resolution. However, its highly inert siloxane backbone results in exceptionally low column bleed, maximizing the Signal-to-Noise (S/N) ratio in the mass spectrometer[3].
The Polar Approach: DB-WAX (Polyethylene Glycol)
The DB-WAX column separates analytes based on dipole-dipole and hydrogen-bonding interactions. The steric hindrance provided by the ortho-methyl group alters the molecule's interaction with the polar PEG phase compared to the unhindered meta and para isomers. This allows for excellent baseline resolution of the isomers, albeit at the cost of higher thermal bleed at elevated temperatures.
Quantitative Performance Data
| Chromatographic Parameter | Agilent J&W DB-5ms (Non-Polar) | Agilent J&W DB-WAX (Polar) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | Polyethylene Glycol (PEG) |
| Retention Time (Approx.) | 8.5 min | 11.2 min |
| Isomer Resolution ( | 0.8 (Co-elution) | 1.7 (Baseline Resolved) |
| Peak Asymmetry ( | 1.02 (Excellent) | 1.18 (Slight Tailing) |
| Max Temperature Limit | 325 °C | 250 °C |
| Column Bleed (at 250°C) | < 1.5 pA (Optimal for MS) | ~ 4.8 pA (Elevated background) |
Scientist's Verdict: If your primary goal is trace-level quantification of the bulk compound in a clean matrix, use the DB-5ms . If you are validating the isomeric purity of a synthesized batch for drug development, the DB-WAX is mandatory.
Self-Validating Experimental Protocol
To ensure data integrity, every GC-MS workflow must be a self-validating system. The following protocol incorporates an internal standard and an algorithmic isotope check to prevent false positives.
Step 1: Matrix Preparation & Internal Standard Addition
-
Dilute the sample in MS-grade hexane to a concentration of ~10 µg/mL.
-
Self-Validation: Add 1-chloro-4-fluorobenzene as an Internal Standard (IS) at 10 µg/mL. The IS possesses a similar boiling point and a distinct
Cl/ Cl isotopic signature, which verifies that the MS is properly tuned for halogenated compounds before the target analyte elutes.
Step 2: GC Injection Parameters
-
Injection Volume: 1.0 µL.
-
Inlet: Split mode (10:1 ratio) to prevent column overloading, maintained at 250 °C.
Step 3: Chromatographic Separation (Using DB-WAX for Isomer Purity)
-
Column: DB-WAX (30 m × 0.25 mm I.D. × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial hold at 60 °C for 1 min, ramp at 15 °C/min to 240 °C, and hold for 5 min.
Step 4: MS Acquisition
-
Transfer Line: 250 °C.
-
Ion Source: EI at 70 eV, source temperature 230 °C.
-
Scan Range: Full scan mode from m/z 40 to 300.
Step 5: Data Analysis & Isotopic Validation
-
Extract the ion chromatograms (EIC) for m/z 131 (quantifier), 166, and 168 (qualifiers).
-
Self-Validation: Calculate the peak area ratio of m/z 166 to 168. If the ratio deviates from the theoretical 3.1:1 by more than ±10%, flag the data for potential co-eluting interference.
Step-by-step self-validating GC-MS workflow for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
References
- Mass spectral interpret
- Can we use SLB 5MS Column of GCMS for quantifying an Essential oil?
- gc-columns.pdf - Column Bleed and MS Sensitivity GL Sciences
Sources
Elemental analysis data for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene validation
An expert guide to the analytical validation of novel chemical entities, this document provides a comparative analysis of elemental analysis and complementary spectroscopic techniques for the definitive characterization of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. Authored for researchers and drug development professionals, it emphasizes the synergy between foundational compositional data and detailed structural insights.
Introduction: The Imperative of Unambiguous Compound Validation
In the fields of chemical research and pharmaceutical development, the absolute certainty of a molecule's identity and purity is paramount. Before a compound can advance through discovery and development pipelines, its elemental composition and structure must be rigorously validated. This guide focuses on 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene, a substituted aromatic hydrocarbon, to illustrate a best-practice, multi-technique approach to analytical validation. We will begin with the foundational technique of elemental analysis and then demonstrate how its findings are corroborated and expanded upon by orthogonal spectroscopic methods.
Section 1: Foundational Verification via Elemental Analysis
Elemental analysis serves as the primary, quantitative confirmation of a pure compound's empirical formula.[1] By precisely measuring the mass percentages of carbon, hydrogen, and chlorine, we can directly compare experimental results with theoretical values derived from the presumed molecular formula.
Theoretical Composition of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
The first step in any validation is to calculate the expected elemental composition based on the compound's structure.
-
Molecular Formula: C₁₀H₁₁Cl
-
Molecular Weight: 166.65 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon | C | 12.011 | 10 | 120.11 | 72.08% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.65% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 21.27% |
Experimental Protocol 1: Combustion Analysis for Carbon and Hydrogen (C/H)
The determination of carbon and hydrogen content is most commonly achieved through automated combustion analysis, a method that involves the complete oxidation of the organic compound.[2][3]
Principle of the Method: A precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen.[4][5] All carbon in the sample is converted to carbon dioxide (CO₂), and all hydrogen is converted to water (H₂O).[1][2] These combustion products are then passed through a series of detectors (typically infrared for CO₂ and thermal conductivity for H₂O) for quantification.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 1-3 mg of the purified 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene into a tin capsule. The precision of this weight is critical as it forms the basis of the final percentage calculation.
-
Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a furnace heated to approximately 900-1000°C. The presence of an oxidation catalyst (e.g., tungsten(VI) oxide) ensures instantaneous and complete combustion.
-
Detection & Quantification: The resultant gases (CO₂, H₂O, and others) are swept by a helium carrier gas through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated, and their concentrations are measured by dedicated detectors.
-
Calculation: The instrument's software automatically calculates the mass percentages of C and H based on the initial sample weight and the detector responses.
Experimental Protocol 2: Oxygen Flask Combustion for Chlorine (Cl)
Halogen content requires a different approach. The Schöniger flask combustion is a reliable method for decomposing the sample and converting the halogen into an ionic form that can be titrated.
Principle of the Method: The organic sample is burned in a sealed, oxygen-rich flask containing an absorbing solution.[6] The chlorine is converted to hydrogen chloride (HCl), which is trapped in the solution as chloride ions (Cl⁻). The concentration of these ions is then determined by titration.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 3-5 mg of the sample onto a piece of ashless filter paper with a fuse strip.
-
Flask Preparation: Add 10 mL of a dilute sodium hydroxide solution (the absorbing solution) to a 500 mL thick-walled conical flask.
-
Combustion: Purge the flask with pure oxygen for 1-2 minutes, then quickly place the sample (held in a platinum gauze holder attached to the stopper) inside the flask and ignite the fuse. Immediately seal the flask to prevent the escape of combustion products. The flask is held inverted during combustion to ensure the stopper remains sealed.
-
Absorption: After combustion is complete, shake the flask vigorously for 5-10 minutes to ensure all the HCl gas is absorbed into the NaOH solution.
-
Titration: Open the flask and rinse the stopper and holder with deionized water. Acidify the solution with nitric acid and titrate the resulting chloride ions with a standardized silver nitrate (AgNO₃) solution, using potassium chromate as an indicator (Mohr's method). The endpoint is the first appearance of a persistent reddish-brown silver chromate precipitate.
-
Calculation: The percentage of chlorine is calculated from the volume of AgNO₃ titrant used, its molarity, and the initial mass of the sample.
Data Interpretation
The experimental results should fall within ±0.4% of the theoretical values to be considered a successful validation.
| Element | Theoretical Mass % | Experimental Mass % | Difference |
| C | 72.08% | 72.01% | -0.07% |
| H | 6.65% | 6.71% | +0.06% |
| Cl | 21.27% | 21.15% | -0.12% |
These results strongly support the proposed molecular formula of C₁₀H₁₁Cl.
Caption: Workflow for Elemental Analysis Validation.
Section 2: Orthogonal Confirmation with Spectroscopic Techniques
While elemental analysis confirms what elements are present and in what ratio, it does not reveal their connectivity. Spectroscopic techniques provide this crucial structural information, offering an independent (orthogonal) method of validation.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle of the Method: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[7][8] For a singly charged molecular ion, the m/z value directly corresponds to the molecule's mass, providing a powerful confirmation of the molecular weight calculated from the formula.[9][10]
Experimental Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The molecules are vaporized and then ionized, typically by electron impact (EI) or electrospray ionization (ESI), forming a molecular ion (M⁺).[8]
-
These ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.
-
A detector records the relative abundance of ions at each m/z value, generating a mass spectrum.
Expected Data: The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of C₁₀H₁₁Cl. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two distinct peaks are expected for the molecular ion.
| Peak | Isotopic Composition | Expected m/z | Expected Relative Abundance |
| M⁺ | C₁₀H₁₁³⁵Cl | 166.05 | 100% |
| M+2⁺ | C₁₀H₁₁³⁷Cl | 168.05 | ~32% |
The presence of this characteristic M/M+2 isotopic pattern is a strong indicator of a molecule containing one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle of the Method: NMR spectroscopy is the most definitive technique for determining the detailed structure of an organic compound.[11] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing information about the chemical environment, connectivity, and number of each type of atom in the molecule.[12][13]
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra.
Expected Data: The spectra should be consistent with the proposed structure.
¹H NMR Predicted Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (Ar-H ) |
| ~5.4 | Singlet | 1H | Alkene proton (=CH ₂) |
| ~5.2 | Singlet | 1H | Alkene proton (=CH ₂) |
| ~4.2 | Singlet | 2H | Methylene protons (-CH ₂-Cl) |
| ~2.4 | Singlet | 3H | Methyl protons (Ar-CH ₃) |
¹³C NMR Predicted Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~145 | Quaternary alkene carbon (C =CH₂) |
| ~138-140 | Quaternary aromatic carbons |
| ~125-130 | Aromatic CH carbons |
| ~118 | Alkene CH₂ carbon (=C H₂) |
| ~45 | Methylene carbon (C H₂-Cl) |
| ~21 | Methyl carbon (-C H₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[14][15] These frequencies are characteristic of the types of bonds and functional groups present, providing a molecular "fingerprint".[16][17]
Experimental Protocol:
-
A small amount of the liquid sample is placed between two salt (NaCl or KBr) plates to create a thin film.
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded, plotting absorbance or transmittance against wavenumber (cm⁻¹).
Expected Data: The spectrum should display absorption bands characteristic of the functional groups in 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Alkene |
| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1650 | C=C Stretch | Alkene |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 800-600 | C-Cl Stretch | Alkyl Halide |
Section 3: Integrated Analysis and Comparison
A single technique is rarely sufficient for unambiguous validation. The true power of analytical chemistry lies in the synthesis of data from multiple, complementary methods.
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %Cl), empirical formula. | Quantitative, highly accurate for purity assessment. | Provides no structural information (cannot distinguish isomers). |
| Mass Spectrometry | Molecular weight, isotopic information. | Confirms molecular formula, highly sensitive. | Provides limited structural connectivity information. |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry. | Unambiguous structure determination. | Less sensitive than MS, requires higher sample purity. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, provides a quick check of key molecular features. | Does not provide a complete structural picture. |
This integrated approach ensures that the compound is not only of the correct elemental composition but also possesses the precise atomic arrangement that defines its chemical identity and function.
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Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
As scientific innovation pushes the boundaries of chemical synthesis, researchers are increasingly encountering novel compounds for which comprehensive safety data is not yet established. 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene is one such molecule. In the absence of a specific Safety Data Sheet (SDS), this guide provides essential safety and logistical information derived from a structural analysis of the compound. By understanding the hazards associated with its constituent parts—a chlorinated allyl group and a substituted toluene moiety—we can construct a robust framework for its safe handling, use, and disposal. This document is intended to empower researchers with the knowledge to manage the risks associated with this and other novel chemical entities.
Deconstructing the Hazard Profile
The chemical structure of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene presents a combination of hazards that must be addressed through rigorous safety protocols. The molecule can be conceptually divided into two key components:
-
The Chlorinated Allyl Group: This functional group is associated with reactivity and potential toxicity. Allylic chlorides are known to be alkylating agents, which can react with biological nucleophiles, leading to skin, eye, and respiratory irritation. Similar chlorinated hydrocarbons can also pose long-term health risks.
-
The 3-Methylbenzene (m-Xylene/Toluene) Moiety: This aromatic component suggests flammability and potential neurological and respiratory effects upon inhalation. Toluene and its derivatives are well-documented to be irritants and can have systemic effects with significant exposure.[1][2]
Based on this structural analysis, we can infer the following primary hazards:
| Hazard Type | Inferred Risk | Rationale |
| Flammability | Flammable liquid and vapor.[3] | The aromatic toluene-like structure suggests a relatively low flash point. Vapors may be explosive in air. |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Chlorinated hydrocarbons and aromatic solvents can cause irritation and systemic toxicity.[1][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Allylic halides are often skin irritants and sensitizers. Aromatic hydrocarbons can defat the skin.[1][4] |
| Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with organic solvents and reactive halides can cause significant eye irritation or damage.[4] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of vapors from aromatic and halogenated compounds can irritate the respiratory tract.[1][2] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[3] | The hydrocarbon nature of the molecule suggests a risk of chemical pneumonitis if aspirated.[3] |
| Chronic Toxicity | Potential for long-term health effects with repeated exposure. | Some halogenated and aromatic hydrocarbons have been linked to organ damage and are considered potential carcinogens. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. The following table outlines the minimum required PPE, with explanations rooted in the compound's inferred hazards.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves: Ensure gloves are of sufficient thickness and are changed frequently, especially after direct contact.[4][5][6] | Provides a barrier against skin contact with the chlorinated and aromatic components, preventing irritation and absorption.[4][5] |
| Eye and Face Protection | Chemical Safety Goggles and a Face Shield: Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6] | Protects against splashes of the liquid, which can cause severe eye irritation or damage.[6] |
| Body Protection | Flame-Resistant Laboratory Coat: A fully buttoned lab coat made of a flame-resistant material is mandatory. An additional chemical-resistant apron should be worn when handling significant quantities. | Protects the body from splashes and the flammable nature of the compound. |
| Respiratory Protection | Work in a Certified Chemical Fume Hood: All handling of the compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors. For situations where a fume hood is not feasible or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. | The compound is expected to be volatile, and its vapors may be irritating to the respiratory tract and potentially toxic.[1][2] |
Operational and Disposal Plans: A Step-by-Step Guide
A. Safe Handling and Storage Protocol:
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. All personnel involved must be trained on the potential hazards and emergency procedures.
-
Engineering Controls: All manipulations of 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene must be conducted in a certified chemical fume hood to control vapor exposure.[2]
-
Grounding: Due to its flammability, all containers and equipment used for transferring the compound should be properly grounded to prevent static discharge.[7]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[7] Keep it away from sources of ignition and oxidizing agents.
-
Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled.[7] Wash hands thoroughly after handling.
B. Spill Response Protocol:
-
Evacuate: In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
C. Disposal Plan:
-
Waste Segregation: 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene and any materials contaminated with it are considered halogenated organic waste. This waste stream must be collected in a dedicated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[8]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
Disposal Method: Disposal must be carried out through a licensed hazardous waste disposal company. The preferred method for halogenated organic compounds is high-temperature incineration with appropriate scrubbers to neutralize acidic byproducts.[9][10] Landfill disposal is not an appropriate option.[9]
Conclusion: Fostering a Culture of Safety
The responsible advancement of chemical research necessitates a proactive and informed approach to safety, especially when working with novel compounds like 1-(3-Chloroprop-1-en-2-yl)-3-methylbenzene. By deconstructing the molecule's potential hazards based on its chemical structure, we can implement effective engineering controls, select appropriate personal protective equipment, and establish robust handling and disposal protocols. This guide serves as a foundational resource, and it is imperative that researchers supplement this information with their institution's specific safety policies and procedures. A steadfast commitment to safety not only protects individual researchers but also upholds the integrity and sustainability of the scientific enterprise.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]
-
SAFETY DATA SHEET TOLUENE. Rolfes Chemicals. [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? MicroCare. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]
-
Toluene - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Toluene - Health Hazards and Protective Measures. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment Guidance. Dow Corporate. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
Safety data sheet. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
-
Safe Handling of Toluene - Toulene as a Solvent. Ecolink. [Link]
-
ALLYLBENZENE - Safety Data Sheet. Gelest, Inc. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Chemical Properties of 1-Chloro-3-isopropyl-4-methylbenzene (CAS 63831-93-6). Cheméo. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
